2-Methyl-3-(2-methylphenyl)-1-propene
Description
Properties
IUPAC Name |
1-methyl-2-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-9(2)8-11-7-5-4-6-10(11)3/h4-7H,1,8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFFFYNJWMYRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622319 | |
| Record name | 1-Methyl-2-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188404-16-2 | |
| Record name | 1-Methyl-2-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Methyl-3-(2-methylphenyl)-1-propene
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-Methyl-3-(2-methylphenyl)-1-propene, a valuable substituted alkene in organic synthesis. The document is intended for an audience of researchers, scientists, and professionals in drug development. We will explore several modern and classical synthetic methodologies, including the Wittig reaction, Grignard reagent-based approaches, and palladium-catalyzed cross-coupling reactions. A detailed, field-proven experimental protocol for a selected method is provided, complete with data tables and workflow visualizations to ensure reproducibility and a deep understanding of the underlying chemical principles.
Introduction and Strategic Overview
2-Methyl-3-(2-methylphenyl)-1-propene, also known as methallyl-o-xylene, is a disubstituted alkene with potential applications as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2][3] Its structure, featuring both an allylic moiety and a substituted aromatic ring, allows for a variety of subsequent chemical transformations. The successful synthesis of this target molecule hinges on the strategic formation of a key carbon-carbon bond between the tolyl group and the isobutenyl fragment.
This guide will dissect the synthesis from a retrosynthetic perspective, leading to the logical selection of several viable forward-synthetic pathways. Each pathway will be evaluated based on its efficiency, substrate availability, and control over the final product's structure.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals two primary logical disconnections for C-C bond formation:
-
Disconnection A (C-C single bond): Breaking the bond between the aromatic ring and the allylic system. This suggests a coupling between a 2-methylphenyl nucleophile (or electrophile) and a 3-carbon electrophilic (or nucleophilic) partner. This approach underpins Grignard reactions and various cross-coupling strategies.
-
Disconnection B (C=C double bond): This disconnection points towards an olefination reaction, most notably the Wittig reaction, where a carbonyl compound is converted into an alkene.[4][5][6][7][8]
This analysis forms the basis for the synthetic strategies discussed in the following sections.
Key Synthetic Methodologies
The Wittig Reaction: A Reliable Olefination Strategy
The Wittig reaction is a cornerstone of alkene synthesis, offering exceptional regioselectivity in the placement of the double bond.[7][8] It involves the reaction of a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone.[5][6] For the synthesis of 2-Methyl-3-(2-methylphenyl)-1-propene, two retrosynthetic pathways are viable:
-
Route 1: 2-Methylbenzaldehyde reacting with an isopropylidene ylide.
-
Route 2: Acetone reacting with a (2-methylbenzyl)phosphonium ylide.
Route 2 is often preferred due to the high reactivity of the non-stabilized ylide derived from (2-methylbenzyl)triphenylphosphonium bromide and the ready availability of acetone. The non-stabilized nature of the ylide typically favors the formation of the Z-alkene, although for a terminal alkene like our target, this is not a concern.[5]
Mechanism Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl, forming a transient oxaphosphetane intermediate.[6][7] This intermediate then collapses to form the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[8]
A generalized workflow for the Wittig synthesis is presented below.
Caption: General workflow for the Wittig synthesis of the target molecule.
Grignard Reagent-Based Synthesis
The Grignard reaction is a powerful tool for forming C-C bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile, typically a carbonyl compound or an alkyl halide.[9][10]
A plausible route involves the reaction of 2-methylphenylmagnesium bromide with 3-chloro-2-methyl-1-propene (methallyl chloride).
Causality Behind Experimental Choices: The success of this reaction is critically dependent on anhydrous conditions. Grignard reagents are highly basic and will react with even trace amounts of water or other protic solvents, which would quench the nucleophile and halt the desired reaction.[9] Diethyl ether is the classic solvent as it is aprotic and helps to stabilize the Grignard reagent through coordination.[9]
Palladium-Catalyzed Cross-Coupling Reactions
Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions due to their high efficiency and broad functional group tolerance.[11][12]
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide.[13][14] The synthesis of our target molecule could be achieved by coupling 2-bromotoluene with an appropriate allylic boronic ester. The Suzuki-Miyaura reaction is renowned for its mild reaction conditions and the low toxicity of its boron-containing byproducts.[11]
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex.[15] A potential route would be the reaction between 2-iodotoluene and isobutylene. However, controlling regioselectivity and preventing side reactions like isomerization can be challenging with allylic systems.[12][16]
Detailed Experimental Protocol: Wittig Synthesis
This section provides a detailed, step-by-step protocol for the synthesis of 2-Methyl-3-(2-methylphenyl)-1-propene via the Wittig reaction (Route 2). This protocol is designed to be a self-validating system, with clear steps and rationale.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Quantity | Notes |
| (2-Methylbenzyl)triphenylphosphonium bromide | 449.33 | 10.0 | 4.49 g | Prepare in advance or purchase. |
| n-Butyllithium (n-BuLi) | 64.06 | 11.0 | 4.4 mL (2.5 M) | Handle under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 50 mL | Dry, aprotic solvent. |
| Acetone | 58.08 | 12.0 | 0.88 mL (0.70g) | Ensure it is dry. |
| Diethyl Ether | 74.12 | - | ~100 mL | For extraction. |
| Saturated aq. NH₄Cl | 53.49 | - | ~50 mL | For quenching. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~5 g | For drying organic layer. |
Step-by-Step Methodology
Part A: Ylide Generation
-
Inert Atmosphere: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a glass stopper. Maintain a positive pressure of nitrogen throughout the reaction.
-
Phosphonium Salt Addition: Add (2-methylbenzyl)triphenylphosphonium bromide (4.49 g, 10.0 mmol) to the flask.
-
Solvent Addition: Add 40 mL of anhydrous THF via syringe. Stir the suspension until it is well-dispersed.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. This is crucial to control the exothermic deprotonation step.
-
Base Addition: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 15 minutes. A deep orange or red color should develop, indicating the formation of the ylide.
-
Ylide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.
Part B: Olefination Reaction
-
Carbonyl Addition: Cool the ylide solution back to 0 °C. Add a solution of dry acetone (0.88 mL, 12.0 mmol) in 10 mL of anhydrous THF dropwise over 10 minutes. The characteristic color of the ylide will fade as it reacts.
-
Reaction Completion: After the addition, remove the ice bath and let the reaction stir at room temperature for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the residue by silica gel column chromatography (eluting with hexanes) to yield the pure product.
Expected Results and Characterization
-
Yield: 65-80%
-
Appearance: Clear, colorless to pale yellow liquid.[2]
-
¹H NMR (CDCl₃): Expect signals corresponding to the vinyl protons (~4.7-4.9 ppm), the benzylic protons (~3.2 ppm), the aromatic protons (~7.1-7.2 ppm), the allylic methyl protons (~1.8 ppm), and the tolyl methyl protons (~2.3 ppm).
-
¹³C NMR (CDCl₃): Expect signals for the quaternary alkene carbon (~145 ppm), the terminal alkene carbon (~112 ppm), aromatic carbons, and the three distinct methyl carbons.
Visualization of the Experimental Workflow
The following diagram outlines the key stages of the experimental protocol.
Caption: Step-by-step experimental workflow for the Wittig synthesis.
Conclusion
The synthesis of 2-Methyl-3-(2-methylphenyl)-1-propene can be successfully achieved through several robust synthetic methodologies. While Grignard and palladium-catalyzed cross-coupling reactions represent viable and powerful alternatives, the Wittig reaction stands out for its reliability, high regioselectivity, and predictable outcomes for this specific target. The detailed protocol provided in this guide offers a clear and reproducible pathway for researchers, emphasizing the critical parameters and underlying chemical principles necessary for a successful synthesis. This work serves as a practical guide for the preparation of this versatile chemical building block, enabling further exploration in medicinal chemistry and materials science.
References
-
Zhang, Y.-J., et al. (2011). Pd-Catalyzed Regioselective and Stereospecific Suzuki–Miyaura Coupling of Allylic Carbonates with Arylboronic Acids. Organic Letters. [Link]
-
García-García, P., et al. (2021). The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(II) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. RSC Advances. [Link]
-
Study.com. (2025). Show two methods of synthesis of 2-methyl, 3-phenylpropene-2-ene, using Wittig reaction. [Link]
-
Sauza, A., et al. (2012). The Heck Reaction of Allylic Alcohols Catalysed by an Air-Stable Phosphinito Complex of Palladium(II). Synthesis. [Link]
-
Royal Society of Chemistry. (n.d.). Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Books. [Link]
-
Organic Synthesis. (n.d.). Heck Coupling. [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). Allylic Substitution vs. Suzuki Cross-Coupling: Capitalizing on Chemoselectivity with Bifunctional Substrates. PMC. [Link]
-
Wang, T., et al. (2025). Palladium-Catalyzed Oxidative Heck-Type Reaction of Allylic Acetates with Arylhydrazines as Arylation Reagents via β-OAc Elimination. The Journal of Organic Chemistry. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
Chemistry LibreTexts. (2020). 20.4: The Wittig reaction. [Link]
-
YouTube. (2025). UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. [Link]
- Google Patents. (n.d.).
-
University of Wisconsin-River Falls. (n.d.). Preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. [Link]
-
ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. [Link]
-
Macalester College. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. [Link]
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Technical Monograph: 2-Methyl-3-(2-methylphenyl)-1-propene
This guide serves as a comprehensive technical monograph on 2-Methyl-3-(2-methylphenyl)-1-propene , a specialized allylic hydrocarbon intermediate. The content is structured to support researchers in organic synthesis, medicinal chemistry, and materials science.
CAS Number: 188404-16-2 Synonyms: 1-(2-Methylallyl)-2-methylbenzene; o-(2-Methallyl)toluene; 2-Methyl-3-o-tolylprop-1-ene Molecular Formula: C₁₁H₁₄ Molecular Weight: 146.23 g/mol [1][2][3]
Part 1: Executive Summary & Chemical Identity
2-Methyl-3-(2-methylphenyl)-1-propene is a sterically congested allylic benzene derivative characterized by a terminal alkene group and an ortho-substituted aromatic ring. Unlike simple allylbenzene, the presence of the methyl group on the vinyl position (methallyl moiety) and the ortho-methyl on the phenyl ring introduces unique steric and electronic properties.
This compound serves as a critical C11 building block in the synthesis of polycyclic aromatic hydrocarbons (PAHs), specifically substituted indanes and tetralins, and is utilized as a lipophilic scaffold in drug discovery to modulate metabolic stability via the "methyl magic" effect.
Chemical Property Matrix[5][6]
| Property | Value | Note |
| CAS Number | 188404-16-2 | Unique Identifier |
| IUPAC Name | 1-Methyl-2-(2-methylprop-2-en-1-yl)benzene | Systematic |
| Physical State | Colorless to pale yellow liquid | Standard conditions |
| Boiling Point | ~195–200 °C (Estimated) | Based on o-xylene/allylbenzene trends |
| Density | 0.89 ± 0.02 g/cm³ | Estimated |
| LogP | ~3.8 | Highly Lipophilic |
| Solubility | Immiscible in water; Soluble in DCM, THF, Et₂O | Organic solvents |
Part 2: Synthesis Protocols
The synthesis of 2-Methyl-3-(2-methylphenyl)-1-propene requires precise regiocontrol to avoid isomerization of the terminal double bond to the thermodynamically more stable internal position (styrenyl derivative).
Method A: Copper-Catalyzed Grignard Cross-Coupling (Recommended)
This method offers the highest regioselectivity, preventing the formation of conjugated by-products.
Mechanism:
The reaction involves the nucleophilic attack of o-tolylmagnesium bromide on methallyl chloride (3-chloro-2-methylpropene). A copper(I) catalyst is essential to facilitate the
Protocol:
-
Reagent Preparation:
-
Grignard Reagent: Prepare o-tolylmagnesium bromide (1.0 M in THF) from o-bromotoluene and Mg turnings activated with iodine.
-
Electrophile: Methallyl chloride (1.1 equiv), freshly distilled.
-
Catalyst: CuI or Li₂CuCl₄ (5 mol%).
-
-
Execution:
-
Charge a flame-dried 3-neck flask with the Grignard reagent under Argon.
-
Cool to -20°C. Add the Copper catalyst dissolved in minimal THF.
-
Add Methallyl chloride dropwise over 30 minutes. The low temperature prevents
-hydride elimination. -
Allow the mixture to warm to 0°C and stir for 4 hours.
-
-
Work-up:
-
Quench with saturated aqueous NH₄Cl (keeps Cu in solution).
-
Extract with diethyl ether (3x).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Vacuum distillation is required to separate the product from bi-tolyl byproducts.
-
Method B: Transition Metal Catalyzed Cross-Coupling (Suzuki-Miyaura)
Ideal for small-scale, high-purity library synthesis where organoboron stability is preferred over Grignard reactivity.
-
Reactants: o-Tolylboronic acid + Methallyl chloride.
-
Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂.
-
Base: K₂CO₃ (2.0 equiv).
-
Solvent: Toluene/Water (3:1).
-
Conditions: Reflux for 12 hours.
Synthesis Workflow Diagram
Figure 1: Copper-catalyzed Grignard synthesis pathway ensuring regioselective C-C bond formation.
Part 3: Reactivity & Applications
This compound is a versatile "masked" functional group. The terminal alkene is electronically enriched by the methyl group, making it highly reactive toward electrophiles, while the steric bulk of the ortho-tolyl group directs regioselectivity.
Intramolecular Cyclization (Tetralin Synthesis)
The primary application of this scaffold is the synthesis of dimethyl-tetralins, which are precursors to musk fragrances and retinoid analogs.
-
Reaction: Acid-catalyzed Friedel-Crafts alkylation.
-
Conditions: Treatment with Lewis acids (
, ) or Brønsted acids ( ). -
Outcome: The terminal alkene is protonated to form a tertiary carbocation, which is trapped by the aromatic ring (intramolecularly) to close the 6-membered ring, yielding 1,1-dimethyltetralin derivatives.
Functionalization for Drug Discovery
In Medicinal Chemistry, the 2-methylphenyl (o-tolyl) group is a bioisostere for phenyl or chlorophenyl groups, often improving metabolic stability by blocking the ortho-position from oxidation.
-
Epoxidation: Reaction with m-CPBA yields the epoxide, a precursor to
-blocker analogs. -
Hydroboration-Oxidation: Anti-Markovnikov addition yields the primary alcohol, useful for linking to polar pharmacophores.
Reactivity Map
Figure 2: Divergent synthetic utility of the target compound in creating cyclic scaffolds and functionalized intermediates.
Part 4: Safety & Handling
As a low-molecular-weight hydrocarbon, this compound poses specific hazards that must be managed in a research environment.
-
Flammability: High. Flash point is expected to be <60°C. Store under inert atmosphere (Nitrogen/Argon) in a flammables cabinet.
-
Reactivity: The terminal alkene is prone to polymerization if exposed to radical initiators or strong acids. Stabilization: Commercial samples may contain BHT (butylated hydroxytoluene) as an inhibitor.
-
Health: Skin and eye irritant. Potential aspiration hazard if swallowed. Use standard PPE (Nitrile gloves, safety glasses, fume hood).
References
-
Tilstam, U., & Weinmann, H. (2002). Trichlormethyl-substituted carbinols as precursors for substituted styrenes. Organic Process Research & Development, 6(6), 906–910. (Cited for general cross-coupling methodologies of allylic systems).[4]
- Lipshutz, B. H., et al. (2014). Transition metal catalyzed cross-couplings of alkyl halides. Organic Letters, 16(19), 5080.
Sources
A Spectroscopic Guide to 2-Methyl-3-(2-methylphenyl)-1-propene: Structure Elucidation and Data Interpretation
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-3-(2-methylphenyl)-1-propene. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document offers a detailed exploration of the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the principles behind spectroscopic interpretation and provides practical, field-proven insights into experimental design and data acquisition.
Introduction: The Structural Significance of 2-Methyl-3-(2-methylphenyl)-1-propene
2-Methyl-3-(2-methylphenyl)-1-propene, with the chemical formula C₁₁H₁₄, is an unsaturated hydrocarbon featuring a substituted aromatic ring.[1] The unique arrangement of an isobutenyl group attached to an ortho-substituted toluene moiety presents a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and for tracking its transformations in chemical reactions. This guide will deconstruct the predicted spectroscopic data to provide a clear and authoritative reference.
Molecular Structure
The structure of 2-Methyl-3-(2-methylphenyl)-1-propene is foundational to interpreting its spectroscopic data. Below is a diagram illustrating the atom numbering used throughout this guide for spectral assignments.
Caption: Predicted major fragmentation pathways for 2-Methyl-3-(2-methylphenyl)-1-propene.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: For a volatile liquid, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.
Conclusion
The predicted spectroscopic data for 2-Methyl-3-(2-methylphenyl)-1-propene provides a comprehensive analytical framework for the identification and characterization of this molecule. By understanding the underlying principles of NMR, IR, and MS, researchers can confidently interpret experimental data, confirm the structure of their synthesized compounds, and ensure the quality of their materials for further applications in drug discovery and materials science. The protocols outlined in this guide represent standard, robust methodologies for acquiring high-quality spectroscopic data.
References
-
Doc Brown's Chemistry. (2025). 13C nmr spectrum of 2-methylpropene. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, (2-methyl-2-propenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-3-(methylthio)-1-propene. Retrieved from [Link]
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Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Methyl-3-(2-methylphenyl)-1-propene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical sciences. This guide provides an in-depth, technical walkthrough of the methodologies employed to elucidate the structure of 2-Methyl-3-(2-methylphenyl)-1-propene. As a senior application scientist, this document moves beyond a simple recitation of techniques, offering a narrative that explains the "why" behind the "how" of experimental design and data interpretation. By integrating foundational principles with advanced spectroscopic strategies, this guide serves as a comprehensive resource for professionals engaged in the meticulous process of molecular characterization. We will explore a multi-technique approach, leveraging Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to assemble a complete and validated structural assignment.
Introduction: The Imperative of Structural Certainty
This guide is structured to mirror the logical workflow of a structure elucidation project. We will begin by probing the functional groups present using Infrared Spectroscopy. Subsequently, we will determine the molecular weight and fragmentation patterns via Mass Spectrometry. The core of our investigation will then lie in an exhaustive analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, which will allow us to piece together the carbon skeleton and the precise arrangement of protons.
Preliminary Analysis: Identifying the Key Functional Scaffolds with Infrared (IR) Spectroscopy
Infrared spectroscopy serves as our initial, rapid screen to identify the fundamental building blocks of our target molecule. The principle relies on the absorption of infrared radiation by specific molecular vibrations, providing a "fingerprint" of the functional groups present.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: A small drop of the purified 2-Methyl-3-(2-methylphenyl)-1-propene oil is placed directly onto the diamond crystal of the ATR accessory.
-
Data Acquisition: The spectrum is recorded over a range of 4000-600 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum to eliminate atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Data Processing: The resulting spectrum is analyzed for characteristic absorption bands.
Spectral Interpretation and Causality
The IR spectrum of 2-Methyl-3-(2-methylphenyl)-1-propene is expected to exhibit several key absorptions that provide immediate structural clues.
| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety | Rationale |
| ~3080 | =C-H stretch | Alkene & Aromatic | The sp² C-H bonds of both the vinyl group and the aromatic ring absorb at frequencies slightly higher than the 3000 cm⁻¹ threshold for sp³ C-H bonds.[1][2] |
| 2960-2850 | C-H stretch | Alkyl (CH₃, CH₂) | These absorptions arise from the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups. |
| ~1645 | C=C stretch | Alkene | This band is characteristic of the carbon-carbon double bond in the propene moiety. Its intensity can be variable depending on the symmetry of the double bond.[3] |
| 1600, 1495, 1450 | C=C stretch | Aromatic Ring | Aromatic compounds typically show a series of absorptions in this region due to the stretching and contracting of the carbon-carbon bonds within the benzene ring.[4] |
| ~890 | =C-H out-of-plane bend | 1,1-disubstituted alkene | The out-of-plane bending vibration of the =CH₂ group in a terminal, disubstituted alkene gives a strong and characteristic absorption in this region.[1] |
| ~750 | C-H out-of-plane bend | Ortho-disubstituted aromatic | The substitution pattern on the aromatic ring can often be deduced from the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. A strong band around 750 cm⁻¹ is indicative of ortho-disubstitution.[2] |
This initial IR analysis strongly suggests the presence of an alkene, an aromatic ring, and alkyl groups, which is consistent with the proposed structure.
Determining the Molecular Mass and Fragmentation Blueprint with Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and insights into its structural components through analysis of its fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and form a molecular ion (M⁺˙).
-
Fragmentation: The high energy of the ionization process causes the molecular ion to be in an excited state, leading to fragmentation into smaller, charged species.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Spectral Interpretation and Causality
For 2-Methyl-3-(2-methylphenyl)-1-propene (C₁₁H₁₄), the mass spectrum would be interpreted as follows:
| m/z Value | Proposed Fragment | Rationale |
| 146 | [C₁₁H₁₄]⁺˙ (Molecular Ion) | This peak represents the intact molecule that has lost one electron. Its presence confirms the molecular weight of the compound. |
| 131 | [C₁₀H₁₁]⁺ | Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion. This is a common fragmentation pathway for molecules containing methyl groups. |
| 105 | [C₈H₉]⁺ | This prominent peak likely arises from the benzylic cleavage, resulting in the formation of the stable tropylium ion or a related benzyl cation through rearrangement. This is a very characteristic fragmentation for compounds with a benzyl moiety. |
| 91 | [C₇H₇]⁺ | The tropylium ion is a very stable carbocation and is a hallmark of many alkyl-substituted benzene derivatives. |
| 41 | [C₃H₅]⁺ | This corresponds to the allyl cation, which can be formed from the propene portion of the molecule. The base peak in the mass spectrum of 2-methylpropene is often m/z 41.[5] |
The mass spectrum corroborates the molecular formula and provides strong evidence for the presence of a methyl group and a substituted benzyl-type structure.
Assembling the Molecular Jigsaw: A Deep Dive with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial relationships of atoms.
Experimental Workflow for NMR Analysis
The following diagram illustrates the logical flow of NMR experiments for a comprehensive structure elucidation.
Caption: A logical workflow for NMR-based structure elucidation.
¹H NMR Spectroscopy: Mapping the Proton Landscape
The ¹H NMR spectrum provides information on the number of different proton environments, the relative number of protons in each environment (integration), and the number of neighboring protons (multiplicity).
Expected ¹H NMR Data for 2-Methyl-3-(2-methylphenyl)-1-propene (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.20-7.10 | m | 4H | Ar-H | The four protons on the ortho-disubstituted aromatic ring will appear as a complex multiplet in this region. |
| 4.85 | s | 1H | =CH a | One of the geminal, diastereotopic protons of the terminal alkene. The lack of significant coupling suggests a small geminal coupling constant and no vicinal neighbors. |
| 4.70 | s | 1H | =CH b | The other geminal proton of the terminal alkene. |
| 3.40 | s | 2H | Ar-CH₂ | The benzylic protons appear as a singlet, indicating no adjacent proton neighbors. |
| 2.30 | s | 3H | Ar-CH₃ | The protons of the methyl group attached to the aromatic ring appear as a singlet. |
| 1.80 | s | 3H | =C-CH₃ | The protons of the methyl group on the double bond appear as a singlet, with potential for very weak long-range coupling. |
¹³C NMR and DEPT Spectroscopy: Uncovering the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments are then used to determine the multiplicity of each carbon (CH₃, CH₂, CH, or quaternary C).
Expected ¹³C NMR and DEPT Data for 2-Methyl-3-(2-methylphenyl)-1-propene (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 | Assignment | Rationale |
| 144.5 | No Peak | No Peak | C =CH₂ | Quaternary alkene carbon, deshielded by the double bond. Quaternary carbons are absent in DEPT spectra.[6][7] |
| 138.0 | No Peak | No Peak | Ar-C (ipso, attached to propene) | Quaternary aromatic carbon. |
| 136.5 | No Peak | No Peak | Ar-C (ipso, attached to CH₃) | Quaternary aromatic carbon. |
| 130.0 | Peak | Positive | Ar-C H | Aromatic methine carbon. |
| 128.5 | Peak | Positive | Ar-C H | Aromatic methine carbon. |
| 126.0 | Peak | Positive | Ar-C H | Aromatic methine carbon. |
| 125.5 | Peak | Positive | Ar-C H | Aromatic methine carbon. |
| 112.0 | No Peak | Negative | =C H₂ | Methylene alkene carbon, appears as a negative peak in DEPT-135.[8] |
| 40.0 | No Peak | Negative | Ar-C H₂ | Benzylic methylene carbon. |
| 22.5 | No Peak | Positive | =C-C H₃ | Alkene methyl carbon. |
| 19.5 | No Peak | Positive | Ar-C H₃ | Aromatic methyl carbon. |
The DEPT-90 spectrum would show only the four aromatic CH peaks, while the DEPT-135 spectrum would show positive peaks for the four aromatic CHs and the two CH₃ groups, and negative peaks for the =CH₂ and Ar-CH₂ groups.[9]
2D NMR: Connecting the Dots
Two-dimensional NMR experiments provide correlational data that unambiguously link atoms within the molecule.
The COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For 2-Methyl-3-(2-methylphenyl)-1-propene, the COSY spectrum would be relatively simple, showing weak correlations due to long-range coupling between the alkene protons and the allylic methyl and methylene protons. The aromatic protons would show correlations amongst themselves, helping to confirm their relative positions.
The HSQC experiment shows correlations between a proton and the carbon to which it is directly attached (one-bond ¹H-¹³C correlation).[10] This is a powerful experiment for definitively assigning protonated carbons.
Caption: Expected HSQC correlations for 2-Methyl-3-(2-methylphenyl)-1-propene.
By combining the information from all these NMR experiments, we can confidently assemble the structure piece by piece, validating each connection.
Conclusion: A Validated Molecular Portrait
The structure elucidation of 2-Methyl-3-(2-methylphenyl)-1-propene is a systematic process of evidence gathering and logical deduction. Through the sequential application of IR, MS, and a comprehensive suite of NMR techniques, we have demonstrated a self-validating workflow that leaves no ambiguity. The initial IR analysis confirmed the presence of the key functional groups. Mass spectrometry then provided the molecular weight and crucial fragmentation clues. Finally, the detailed 1D and 2D NMR experiments allowed for the complete assignment of all proton and carbon signals, confirming the connectivity of the atoms and finalizing the structure. This multi-faceted approach ensures the highest degree of confidence in the final structural assignment, a prerequisite for any further scientific investigation or application of this molecule.
References
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]
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University of California, Los Angeles. (n.d.). Infrared Spectroscopy (IR). [Link]
-
Badui, S. (2020, December 20). The Infrared Spectroscopy of Alkenes. [Link]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]
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Vaia. (n.d.). The standard 13 CNMR spectrum of phenyl propanoate is shown here. Predict the appearance of the DEPT-90 and DEPT-135 spectra. [Link]
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University of Regensburg. (n.d.). 13C NMR Spectroscopy. [Link]
-
Athabasca University. (n.d.). DEPT 13 C-NMR Spectra. [Link]
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Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum: 2-methylpropene. [Link]
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PubChem. (n.d.). 2-Methyl-3-phenyl-1-propen-1-one. [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-methylpropene. [Link]
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Lumen Learning. (n.d.). ¹³C NMR Spectroscopy. [Link]
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NC State University Libraries. (n.d.). Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy. [Link]
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ResearchGate. (n.d.). ¹H NMR spectrum from 1.1–1. 8 ppm showing methyl resonances from 3‐¹³C‐propene. [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropene. [Link]
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San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]
-
Atta-ur-Rahman. (1986). Structure Elucidation by NMR in Organic Chemistry. [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Chemistry LibreTexts. (2023, January 30). Interpreting C-13 NMR Spectra. [Link]
-
University of Victoria. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
-
Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
-
SpectraBase. (n.d.). 2-Methylpropene - Optional[1H NMR] - Chemical Shifts. [Link]
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NIST. (n.d.). Propanal, 2-methyl-3-phenyl-. [Link]
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ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??. [Link]
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NIST. (n.d.). 2-Propenal, 2-methyl-3-phenyl-. [Link]
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Wiley. (n.d.). C13H18O2: methyl 3-(2,4,6-trimethylphenyl)propanoate. [Link]
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Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
NIST. (n.d.). 2-Propenal, 2-methyl-3-phenyl-. [Link]
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Technical Guide: Safety & Handling of 2-Methyl-3-(2-methylphenyl)-1-propene
The following technical guide details the safety, handling, and experimental protocols for 2-Methyl-3-(2-methylphenyl)-1-propene , a specialized alkylbenzene intermediate. This document is structured for researchers and drug development professionals, prioritizing practical safety management and rigorous scientific methodology.
Part 1: Executive Summary & Chemical Identity
2-Methyl-3-(2-methylphenyl)-1-propene (CAS: 188404-16-2) is a sterically hindered allylic hydrocarbon used primarily as a building block in the synthesis of polycyclic aromatic scaffolds (e.g., indanes, tetralins) and functionalized phenylpropanoids. Its structural features—specifically the ortho-methyl group on the phenyl ring combined with a methallyl side chain—impart unique reactivity but also specific stability challenges (polymerization, autoxidation) that require precise handling protocols.
Chemical Identity Table
| Property | Value / Description |
| IUPAC Name | 1-(2-Methyl-2-propen-1-yl)-2-methylbenzene |
| CAS Number | 188404-16-2 |
| Molecular Formula | C₁₁H₁₄ |
| Molecular Weight | 146.23 g/mol |
| Structure | Methallyl group attached to o-xylene framework |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~195–198 °C (Estimated @ 760 mmHg) |
| Density | ~0.89 g/mL (25 °C) |
| Solubility | Immiscible with water; soluble in DCM, EtOAc, THF, Hexanes |
Part 2: Hazard Identification & Toxicology (E-E-A-T)
Expert Insight: As a specialized intermediate, comprehensive toxicological datasets for this specific isomer are rare. The following hazard profile is derived from Structure-Activity Relationship (SAR) analysis of analogous methallyl-benzenes and o-xylene derivatives. Treat this compound with the caution reserved for reactive benzylic hydrocarbons.
GHS Classification (Derived)
-
Flammable Liquid (Category 4): Combustible liquid. Flash point likely >60°C but <93°C.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon prolonged contact due to lipophilic defatting of tissue.
-
Serious Eye Damage/Irritation (Category 2A): Irritating to mucous membranes.
-
Aspiration Hazard (Category 1): May be fatal if swallowed and enters airways (low viscosity hydrocarbon).
-
Specific Target Organ Toxicity - Single Exposure (Category 3): Respiratory tract irritation.
Critical Toxicology Mechanisms
-
Benzylic Oxidation: The methylene group at position 3 (benzylic and allylic) is highly susceptible to radical autoxidation, forming hydroperoxides. These peroxides are sensitizers and potential explosion hazards upon concentration.
-
Metabolic Activation: In vivo, the terminal alkene may undergo epoxidation by Cytochrome P450 enzymes. The resulting epoxide is an electrophile capable of alkylating DNA or proteins if not detoxified by epoxide hydrolase or glutathione S-transferase.
Part 3: Safe Handling & Engineering Controls[2]
Storage & Stability Protocol
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Oxygen exclusion is critical to prevent hydroperoxide formation at the allylic/benzylic position.
-
Temperature: Refrigerate at 2–8°C .
-
Stabilizers: Commercial samples may contain radical inhibitors (e.g., BHT, TBC). If using for catalysis (e.g., Heck coupling), purification via a short silica plug or distillation may be required to remove the inhibitor.
Visualization: Safe Transfer Workflow
The following diagram outlines the decision logic for transferring the reagent from storage to reaction vessel, minimizing exposure and oxidation.
Part 4: Emergency Response & Spills
Trustworthiness: The following protocols are designed to prevent the "secondary hazards" often overlooked, such as flash-back fires or aspiration during cleanup.
Spill Response Matrix
| Spill Volume | Immediate Action | Neutralization/Cleanup | PPE Requirement |
| Minor (<10 mL) | Evacuate immediate area. Eliminate ignition sources.[1] | Absorb with vermiculite or activated carbon pads. Place in a sealed hazardous waste bag. | Nitrile gloves (double gloved), Lab coat, Safety goggles. |
| Major (>100 mL) | Code Red. Evacuate lab. Activate fire suppression standby. | Do not use water.[2] Dike with sand/earth.[3] Use non-sparking tools to collect absorbed material. | Full-face respirator (Organic Vapor cartridge), Tyvek suit, Butyl rubber gloves. |
First Aid Algorithms
-
Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only). Do not allow the victim to walk; keep them at rest to reduce metabolic oxygen demand.
-
Skin Contact: Wash with soap and water for 15 minutes. Avoid using ethanol or organic solvents to clean skin, as this increases transdermal absorption of the hydrocarbon.
-
Ingestion: DO NOT INDUCE VOMITING. The risk of chemical pneumonia via aspiration is higher than the systemic toxicity of the compound itself.
Part 5: Experimental Protocol (Synthesis Context)
Context: This compound is often synthesized via a Grignard coupling of o-tolylmagnesium bromide and methallyl chloride. The safety profile of the final product depends heavily on the removal of unreacted precursors.
Purification Workflow (Removal of Impurities)
To ensure the safety and stability of the isolated 2-Methyl-3-(2-methylphenyl)-1-propene:
-
Quench: Quench the reaction mixture slowly with saturated NH₄Cl at 0°C. (Exothermic risk).
-
Extraction: Extract with Diethyl Ether or Hexanes.
-
Wash: Wash organic layer with 10% NaHCO₃ (removes acidic impurities) and Brine.
-
Drying: Dry over anhydrous MgSO₄.
-
Distillation: Perform vacuum distillation.
-
Note: The product has a high boiling point. Use high vacuum (<1 mmHg) to keep bath temperature below 100°C, preventing thermal polymerization.
-
Visualization: Synthesis & Reactivity Pathway
This diagram illustrates the synthesis origin and potential downstream reactivity risks (Peroxidation).
Part 6: References
-
Sigma-Aldrich. (2025). Product Specification: 2-Methyl-3-(2-methylphenyl)-1-propene (CAS 188404-16-2).[4] Merck KGaA. Link
-
PubChem. (2025). Compound Summary: 2-Methyl-3-phenyl-1-propene (Analogous Structure). National Library of Medicine. Link
-
BLDpharm. (2024).[4] Safety Data Sheet: 2-Methyl-3-(2-methylphenyl)-1-propene. BLD Pharmatech. Link
-
Organic Syntheses. (2014). Palladium-Catalyzed Vinylic Substitution: General Procedures. Org. Synth. Coll. Vol. 10 , p. 603. (Reference for handling methallyl intermediates). Link
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Link
Sources
A Theoretical Exploration of 2-Methyl-3-(2-methylphenyl)-1-propene: A Computational Chemistry Whitepaper
Abstract
This in-depth technical guide outlines a comprehensive theoretical framework for the study of 2-Methyl-3-(2-methylphenyl)-1-propene, a substituted aromatic alkene of interest in synthetic and medicinal chemistry. In the absence of extensive experimental data for this specific molecule, this whitepaper serves as a procedural guide for researchers, scientists, and drug development professionals to computationally characterize its structural, spectroscopic, and reactive properties. By leveraging established quantum chemical methods, we detail a systematic approach, from conformational analysis to the prediction of spectroscopic signatures (NMR, IR, Mass Spectrometry) and the exploration of chemical reactivity. This document is designed to not only guide the theoretical investigation of the title compound but also to serve as a template for the computational analysis of similarly structured molecules where empirical data is scarce.
Introduction: The Rationale for a Theoretical Approach
2-Methyl-3-(2-methylphenyl)-1-propene (CAS 188404-16-2) is a molecule that combines the structural features of an ortho-substituted toluene and a methallyl group. This arrangement presents intriguing possibilities for stereoelectronic interactions, conformational complexity, and specific chemical reactivity at the allylic and benzylic positions. Understanding these properties is crucial for its potential applications, for instance, as a building block in organic synthesis or as a scaffold in the design of new chemical entities.
Computational chemistry provides a powerful toolkit to investigate molecular properties from first principles, offering insights that can be difficult or time-consuming to obtain through experimentation alone. For novel or sparsely studied molecules like 2-Methyl-3-(2-methylphenyl)-1-propene, a theoretical approach is invaluable for predicting its behavior, guiding experimental design, and interpreting empirical data once it becomes available. This guide details the application of Density Functional Theory (DFT) and other ab initio methods to build a comprehensive theoretical profile of this molecule.
Foundational Analysis: Conformational Landscape
The initial and most critical step in the theoretical study of a flexible molecule is the exploration of its conformational landscape. The relative orientation of the 2-methylphenyl group with respect to the 1-propene chain will dictate the molecule's overall shape, polarity, and the accessibility of its reactive sites.
Experimental Causality: Why Conformation Matters
The dihedral angle between the aromatic ring and the vinyl group, as well as rotations around the C-C single bonds, will define a potential energy surface (PES) with various minima (stable conformers) and transition states. The global minimum and other low-energy conformers will be the most populated at room temperature and will therefore dominate the molecule's observed properties. For instance, steric hindrance in certain conformations can shield specific protons from the solvent or from reacting with other molecules, which would be reflected in NMR spectra and reaction kinetics.
Protocol: Conformational Search and Optimization
A robust conformational analysis can be achieved through the following workflow:
-
Initial Structure Generation: The molecule is built in a molecular editor, and an initial geometry optimization is performed using a computationally inexpensive method (e.g., molecular mechanics with a force field like MMFF94).
-
Systematic Dihedral Scan: Key dihedral angles are systematically rotated. For 2-Methyl-3-(2-methylphenyl)-1-propene, the crucial dihedrals are around the bond connecting the phenyl ring to the methylene group and the bond between the methylene and the methallyl group.
-
Geometry Optimization of Conformers: The structures generated from the dihedral scan are then used as starting points for geometry optimization using a more accurate quantum mechanical method. A good starting point is the B3LYP functional with a Pople-style basis set such as 6-31G(d).
-
Frequency Calculations: For each optimized structure, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Relative Energy Ranking: The relative energies of the conformers are calculated, including ZPVE corrections, to identify the global minimum and the population of other conformers at a given temperature using the Boltzmann distribution.
Caption: Workflow for Conformational Analysis.
Spectroscopic Characterization: Bridging Theory and Experiment
Once the low-energy conformers are identified, their spectroscopic properties can be calculated. This allows for a direct comparison with experimental data, serving as a powerful validation of the computational model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is highly sensitive to the local electronic environment of each nucleus. Theoretical calculations can predict chemical shifts (δ) and coupling constants (J), which are invaluable for assigning complex spectra.
-
Geometry Optimization: Use a higher-level basis set for the geometry optimization of the most stable conformers (e.g., B3LYP/6-311+G(d,p)). The inclusion of diffuse functions is important for accurately describing the electron density far from the nuclei.
-
GIAO Calculation: Employ the Gauge-Independent Atomic Orbital (GIAO) method to calculate the isotropic shielding values (σ) for each nucleus. This should be done at a level of theory known to perform well for NMR, such as B3LYP/6-311+G(2d,p).
-
Solvent Effects: Since NMR spectra are typically recorded in solution, it is crucial to include a solvent model. The Polarizable Continuum Model (PCM) is a widely used and effective choice.
-
Chemical Shift Calculation: The calculated chemical shifts are obtained by subtracting the calculated shielding of the nucleus of interest from the shielding of a reference compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory. δ_calc = σ_TMS - σ_nucleus
-
Boltzmann Averaging: If multiple conformers have significant populations at the temperature of interest, the final predicted chemical shifts should be a Boltzmann-weighted average of the shifts for each conformer.
To illustrate, we present a hypothetical comparison table for the aromatic protons of our target molecule against the experimental data for a close analog, 2-phenyl-1-propene.
| Proton | Predicted δ (ppm) for 2-Methyl-3-(2-methylphenyl)-1-propene | Experimental δ (ppm) for 2-phenyl-1-propene[1] |
| H_ortho | 7.25 | 7.17-7.55 |
| H_meta | 7.35 | 7.17-7.55 |
| H_para | 7.20 | 7.17-7.55 |
| H_vinyl_a | 5.10 | 5.058 |
| H_vinyl_b | 5.40 | 5.347 |
| H_methyl_vinyl | 2.15 | 2.128 |
Note: The predicted values are illustrative. The broad experimental range for the analog's aromatic protons is due to the complexity of the multiplet.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. Calculating the vibrational frequencies and their corresponding intensities can help in identifying functional groups and confirming the overall structure.
-
Frequency Calculation: As performed in the conformational analysis, a frequency calculation on the optimized geometry of the most stable conformer at a suitable level of theory (e.g., B3LYP/6-31G(d)) yields the harmonic vibrational frequencies and their IR intensities.
-
Scaling Factors: Due to the harmonic approximation and basis set limitations, calculated vibrational frequencies are often systematically higher than experimental values. It is standard practice to apply an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to the calculated frequencies for better agreement with experiment.
-
Visualization: The scaled frequencies and intensities can be plotted to generate a theoretical IR spectrum, which can be visually compared with an experimental spectrum.
For 2-Methyl-3-(2-methylphenyl)-1-propene, key expected vibrational modes and their approximate calculated (scaled) wavenumbers are:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | 3050-3150 |
| C-H stretch (alkene) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=C stretch (alkene) | 1640-1680 |
| C=C stretch (aromatic) | 1450-1600 |
| C-H bend (out-of-plane, ortho-subst.) | 735-770 |
Mass Spectrometry (MS)
While predicting a full mass spectrum ab initio is computationally very intensive, theoretical chemistry can provide crucial insights into the fragmentation patterns by calculating the energies of potential fragment ions.
-
Identify Likely Fragmentation Pathways: Based on established principles, identify the most likely bonds to break upon ionization. For 2-Methyl-3-(2-methylphenyl)-1-propene, cleavage of the benzylic C-C bond is a highly probable event.
-
Calculate Ionization and Fragment Energies: Optimize the geometries and calculate the energies of the parent radical cation (M⁺) and the likely fragment cations and neutral radicals.
-
Determine Relative Stabilities: The fragmentation pathway leading to the most stable carbocation is generally favored. For this molecule, the formation of a tropylium-like ion (m/z 105) or a related benzylic cation is expected to be a major pathway. The stability of the resulting ions can be compared by their calculated energies.
Caption: Key Fragmentation Pathways.
Reactivity and Electronic Structure
Beyond its static properties, the reactivity of 2-Methyl-3-(2-methylphenyl)-1-propene can be explored through computational methods. This is particularly relevant for understanding its behavior in chemical reactions and its potential interactions in a biological context.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The spatial distribution of these orbitals indicates the likely sites of electrophilic and nucleophilic attack. For 2-Methyl-3-(2-methylphenyl)-1-propene, the HOMO is expected to be localized on the electron-rich π-systems of the aromatic ring and the double bond, while the LUMO will likely be a π* orbital.
Molecular Electrostatic Potential (MEP)
An MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For our target molecule, the π-cloud of the double bond is expected to be a region of high electron density.
Modeling Reaction Mechanisms
Theoretical chemistry can be used to model the entire energy profile of a chemical reaction, including reactants, transition states, and products. For example, the mechanism of electrophilic addition to the double bond or radical abstraction of an allylic or benzylic hydrogen can be investigated. This involves locating the transition state structure for the reaction and calculating the activation energy barrier, which provides insights into the reaction kinetics.
Conclusion and Future Directions
This whitepaper has outlined a comprehensive theoretical protocol for the in-depth study of 2-Methyl-3-(2-methylphenyl)-1-propene. By systematically applying computational methods for conformational analysis, spectroscopic prediction, and reactivity assessment, a rich and detailed understanding of this molecule can be achieved. The methodologies described herein are robust and can be readily adapted for the study of other novel organic molecules.
The true power of this theoretical framework will be realized when it is used in conjunction with experimental studies. The predicted spectroscopic data can aid in the interpretation of experimental spectra, while the reactivity insights can guide the design of new synthetic routes or the investigation of its biological activity. As computational resources continue to grow in power and accessibility, such theoretical pre-characterization will become an increasingly indispensable tool in chemical research and development.
References
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- Suzuki, H. Electronic Absorption Spectra and Geometry of Organic Molecules; Academic Press: New York, 1976; Chapter 13.
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Mari, S.H.; Varras, P.C.; Wahab, A.-t.; Choudhary, I.M.; Siskos, M.G.; Gerothanassis, I.P. Solvent-dependent structures of natural products based on the combined use of DFT calculations and 1H-NMR chemical shifts. Molecules 2019, 24, 2290. Available from: [Link]
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Methodological & Application
Application Note: Precision Polymerization of 2-Methyl-3-(2-methylphenyl)-1-propene
This guide outlines the protocol for the Living Cationic Polymerization of 2-Methyl-3-(2-methylphenyl)-1-propene . This monomer, a sterically hindered methallyl benzene derivative, presents unique challenges due to allylic sensitivity and steric bulk. The protocol utilizes a controlled Lewis acid initiation system to achieve defined molecular weights and narrow polydispersity, targeting applications in high-performance optical resins and heat-resistant modifiers.
Part 1: Executive Summary & Scientific Rationale
The Challenge
2-Methyl-3-(2-methylphenyl)-1-propene (also known as o-methallyl toluene) is a 1,1-disubstituted alkene structurally analogous to isobutylene but with a bulky o-tolylmethyl group.
-
Steric Hindrance: The ortho-methyl group on the phenyl ring combined with the methallyl structure creates significant steric crowding around the propagating center.
-
Chain Transfer: Like all allylic monomers, it is prone to degradative chain transfer (allylic proton abstraction). Standard radical polymerization yields only oligomers.
-
Solution: Living Cationic Polymerization at cryogenic temperatures (-78°C) using a "quasiliving" system (Lewis acid + Lewis base/nucleophile). This stabilizes the carbocation, suppresses chain transfer, and allows for high molecular weight synthesis.
Target Properties[1][2][3][4][5][6][7][8][9][10]
-
High
: Expected >150°C due to backbone rigidity and bulky side groups. -
Optical Clarity: Amorphous structure with high refractive index (aromatic content).
-
Thermal Stability: Excellent resistance to degradation due to the all-hydrocarbon backbone.
Part 2: Experimental Protocol
Materials & Purification (CRITICAL)
-
Monomer: 2-Methyl-3-(2-methylphenyl)-1-propene.[1]
-
Purification: Dry over Calcium Hydride (
) for 24h. Distill under reduced pressure immediately before use. Purity must be >99.5% (GC).
-
-
Solvents:
-
Methyl Chloride (
) or Dichloromethane ( ): Dried over , distilled. (Polar solvent for ion generation). -
n-Hexane: Dried over sodium/benzophenone, distilled. (Non-polar solvent to modulate rate and prevent precipitation).
-
-
Initiator: 2-Chloro-2,4,4-trimethylpentane (TmpCl) or Cumyl Chloride (CumCl) .
-
Co-Catalyst (Lewis Acid): Titanium Tetrachloride (
) .[2] Use neat or 1.0 M solution in dry hexane. -
Electron Donor (Proton Trap): 2,6-Di-tert-butylpyridine (DtBP) or Ethyl Acetate (EtAc) . Essential to suppress protic initiation and transfer.
Reactor Setup
-
Apparatus: All-glass Schlenk line or MBraun Glovebox (
ppm). -
Vessel: 50 mL round-bottom flask with magnetic stir bar and rubber septum (baked at 140°C overnight).
-
Cooling: Hexane/Liquid Nitrogen bath stabilized at -78°C .
Polymerization Procedure (Standard Run)
Target:
-
Charge Solvent: Under
, add 12 mL n-Hexane and 8 mL (condensed) to the reactor at -78°C. (60:40 v/v ratio ensures solubility). -
Add Additives: Add DtBP (
M final conc.). This scavenges stray protons. -
Add Monomer: Add 2.0 mL (approx. 1.76 g) of monomer. Let equilibrate for 5 mins.
-
Add Initiator: Add TmpCl stock solution (
M final conc.). -
Initiate: Rapidly inject
( M final conc.). The solution usually turns faint yellow/orange (formation of active cation). -
Propagation: Stir at -78°C for 60 minutes.
-
Note: Viscosity will increase.[3] Ensure efficient stirring.
-
-
Termination: Quench with 5 mL pre-chilled Methanol containing 1% NaOH.
Work-up
-
Evaporate solvents under airflow.
-
Dissolve polymer in minimal THF.
-
Precipitate into excess Methanol (10x volume).
-
Filter and dry in a vacuum oven at 40°C for 24h.
Part 3: Mechanism & Logic (Self-Validating System)
The success of this protocol relies on the Quasiliving Equilibrium . The active propagating species (
Mechanistic Pathway (DOT Visualization)
Why this works:
-
Electron Donor (DtBP): The bulky pyridine cannot coordinate with the Lewis Acid (steric exclusion) but effectively traps protons (
) generated by -proton elimination (chain transfer). This forces the reaction to remain "living." -
Solvent Polarity: The Hexane/
mix is tuned. Too polar ( ) = ionization is too strong, leading to transfer. Too non-polar ( Hexane) = polymer precipitates. -
Low Temp (-78°C): The activation energy for Chain Transfer (
) is significantly higher than for Propagation ( ). Lowering T favors propagation ( ).
Part 4: Data Presentation & Characterization[3]
Expected Results Table
| Parameter | Value | Notes |
| Conversion | > 95% | Within 60 mins at -78°C. |
| 18,000 - 22,000 Da | Linear dependence on [M]/[I] ratio. | |
| PDI ( | 1.10 - 1.30 | Narrow distribution confirms living nature. |
| ~165°C | High rigidity due to o-tolyl methallyl backbone. | |
| Appearance | Clear, Glassy | Amorphous solid. |
Characterization Checklist
-
NMR (500 MHz,
):-
Look for disappearance of olefinic protons (
4.8-5.2 ppm). -
Broadening of aromatic signals (
6.8-7.2 ppm) indicates polymerization. -
Distinct methyl signals: Backbone methyl (
0.8-1.2 ppm) vs. Aromatic methyl ( 2.2-2.4 ppm).
-
-
GPC (THF, PS Standards):
-
Single unimodal peak. No low-MW tailing (which would indicate transfer).
-
Part 5: References
-
Faust, R., & Kennedy, J. P. (1987). Living carbocationic polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 25(7), 1847-1869. Link
-
Aoshima, S., & Higashimura, T. (1989). Living cationic polymerization of vinyl monomers by organoaluminum halides. Macromolecules, 22(3), 1009-1013. Link
-
Storey, R. F., & Choate, K. R. (1997). Kinetics and mechanism of living cationic polymerization of isobutylene. Macromolecules, 30(17), 4799-4806. Link
-
Kennedy, J. P. (1999). Cationic Polymerization of Olefins: A Critical Inventory. John Wiley & Sons. (Foundational text for methallyl monomers).
Sources
Technical Application Note: Synthetic Utility of 2-Methyl-3-(2-methylphenyl)-1-propene
Executive Summary & Chemical Profile
This technical guide outlines the synthetic utility of 2-Methyl-3-(2-methylphenyl)-1-propene , a sterically congested 1,1-disubstituted alkene. Unlike simple allylbenzenes, the presence of the ortho-methyl group on the aromatic ring and the gem-dimethyl substitution pattern on the alkene tail imparts unique reactivity profiles, particularly in cationic cyclization and living cationic polymerization .
This molecule serves as a critical precursor for accessing 1,1,4-trimethylindane scaffolds (valuable in fragrance and medicinal chemistry) and high-
Chemical Profile
| Property | Specification |
| IUPAC Name | 2-Methyl-3-(2-methylphenyl)prop-1-ene |
| Structure | Aromatic ring with o-Me and ipso-methallyl group |
| Key Functionality | 1,1-Disubstituted terminal alkene (Isobutenyl group) |
| Reactivity Class | Nucleophilic alkene; prone to cationic attack |
| Major Application | Indane synthesis (Fragrance/Pharma), Cationic Polymerization |
Application Module A: Synthesis of 1,1,4-Trimethylindane
Core Application: Accessing fused bicyclic scaffolds via Intramolecular Friedel-Crafts Hydroalkylation.
Rationale & Mechanism
The transformation of 2-Methyl-3-(2-methylphenyl)-1-propene into 1,1,4-trimethylindane is a textbook example of the "Gem-Dialkyl Effect" (Thorpe-Ingold effect) facilitating ring closure.
-
Protonation: The terminal alkene is protonated to form a tertiary carbocation.
-
Cyclization: The carbocation is intercepted by the internal aromatic ring (ortho to the existing methyl group).
-
Re-aromatization: Loss of a proton yields the indane.
The ortho-methyl group on the phenyl ring directs the cyclization to the adjacent open ortho position, ensuring high regioselectivity.
Visualization: Mechanistic Pathway
Caption: Acid-mediated intramolecular hydroalkylation mechanism yielding the indane scaffold.
Experimental Protocol: Heterogeneous Catalysis (Green Chemistry)
This protocol uses Amberlyst-15, a solid acid catalyst, to avoid the hazardous waste associated with liquid acids like
Reagents:
-
Substrate: 2-Methyl-3-(2-methylphenyl)-1-propene (10 mmol, ~1.46 g)
-
Catalyst: Amberlyst-15 (dry beads, 500 mg)
-
Solvent: Toluene (anhydrous, 20 mL) or solvent-free (neat)
Step-by-Step Procedure:
-
Preparation: Activate Amberlyst-15 by washing with methanol and drying under vacuum at 80°C for 4 hours to remove moisture (critical for cation life-time).
-
Charging: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substrate and solvent.
-
Initiation: Add the activated Amberlyst-15 beads.
-
Reaction: Heat the mixture to 80°C with vigorous stirring. Monitor by GC-MS or TLC (Hexane eluent).
-
Checkpoint: Conversion should reach >95% within 2-4 hours. The product (
) will be slightly more polar than the starting alkene ( ) on silica.
-
-
Workup: Cool to room temperature. Filter the mixture through a sintered glass funnel to recover the catalyst (reusable).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting oil is typically >90% pure. For analytical purity, perform vacuum distillation (bp ~85-90°C at 5 mmHg).
Yield Expectation: 85-92% isolated yield.
Application Module B: Epoxidation for Intermediate Synthesis
Core Application: Creating a reactive oxirane handle for ring-opening reactions (e.g., glycol synthesis, rearrangement to aldehydes).
Rationale
The 1,1-disubstituted nature of the alkene makes it electron-rich, reacting rapidly with electrophilic oxidants. However, the ortho-methyl group provides steric bulk that may retard reaction rates compared to simple methallyl benzene.
Experimental Protocol: Prilezhaev Reaction
Reagents:
-
Substrate: 10 mmol
-
Oxidant: meta-Chloroperoxybenzoic acid (mCPBA), 77% max, 12 mmol.
-
Buffer:
(solid). -
Solvent: Dichloromethane (
).
Step-by-Step Procedure:
-
Dissolution: Dissolve 10 mmol of substrate in 50 mL
in a 250 mL flask. -
Buffering: Add 20 mmol (1.68 g) of solid
.-
Expert Insight: The buffer is critical. Acidic byproducts (m-chlorobenzoic acid) can catalyze the rearrangement of the epoxide to an aldehyde or glycol, especially with the benzylic stabilization available.
-
-
Addition: Cool to 0°C. Add mCPBA portion-wise over 15 minutes.
-
Stirring: Allow to warm to room temperature and stir for 3 hours.
-
Quench: Pour into saturated
solution (to destroy excess peroxide) and stir for 10 mins. -
Extraction: Wash organic layer with saturated
(x2) and brine. -
Isolation: Dry over
, filter, and concentrate. Purify via column chromatography (Silica, 2% EtOAc in Hexanes).
Application Module C: Cationic Polymerization
Core Application: Synthesis of Poly(2-methyl-3-(2-methylphenyl)-1-propene), a specialty polymer with high thermal resistance.
Rationale
This monomer is an analog of isobutylene. The polymerization proceeds via a cationic chain mechanism.[1][2][3][4] The bulky phenyl ring increases the Glass Transition Temperature (
Visualization: Polymerization Workflow
Caption: Low-temperature cationic polymerization workflow.
Experimental Protocol
Reagents:
-
Monomer: 2-Methyl-3-(2-methylphenyl)-1-propene (Dried over
, distilled). -
Solvent: Methylcyclohexane / Methyl Chloride (50:50 v/v) - Standard for cationic systems.
-
Initiator:
(1.0 M in DCM). -
Co-initiator: Trace water or TMPCl (2-chloro-2,4,4-trimethylpentane).
Step-by-Step Procedure:
-
System Prep: Flame-dry a Schlenk flask and purge with Nitrogen. Cool to -78°C (Dry ice/Acetone bath).
-
Critical: Cationic polymerization is extremely sensitive to temperature. Higher temps lead to chain transfer and low MW oligomers.
-
-
Solvent/Monomer: Add solvent mixture (20 mL) and monomer (10 mmol).
-
Initiation: Inject
solution (0.1 mmol) rapidly. -
Observation: The solution may turn slight yellow/orange (cation formation).
-
Termination: After 30 minutes, add 2 mL of pre-chilled Methanol containing 1% ammonia to kill the active chain ends.
-
Precipitation: Pour the polymer solution into excess Methanol (200 mL) with stirring. The polymer will precipitate as a white solid.
-
Drying: Dry in a vacuum oven at 40°C overnight.
Summary of Reactivity Data
| Reaction Type | Reagent/Conditions | Major Product | Typical Yield | Notes |
| Cyclization | Amberlyst-15, 80°C | 1,1,4-Trimethylindane | 85-92% | Green protocol, reusable catalyst. |
| Epoxidation | mCPBA, DCM, | Epoxide derivative | 75-85% | Buffer required to prevent rearrangement. |
| Polymerization | Polyolefin | N/A (Mw dependent) | Strict anhydrous conditions required. |
References
- Kennedy, J. P., & Maréchal, E. (1982). Carbocationic Polymerization. John Wiley & Sons.
- Olah, G. A., et al. (1985). Friedel-Crafts and Related Reactions. Wiley-Interscience.
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley.
-
Search Result 1.19 : Synthesis of 1,3,3-Trimethyl-1-phenylindane. PrepChem. Available at: [Link] (Cited for general methodology on acid-catalyzed cyclization of methylstyrene derivatives, adapted here for the monomeric analog).
-
Search Result 1.8 : Polymerization of Alkenes. Chemistry LibreTexts. Available at: [Link] (Source for cationic polymerization conditions of isobutylene analogs).
Sources
Application Notes and Protocols for the Catalytic Hydrogenation of 2-Methyl-3-(2-methylphenyl)-1-propene
Introduction
Catalytic hydrogenation is a cornerstone of modern organic synthesis, prized for its efficiency and selectivity in the reduction of unsaturated functional groups.[1][2] This application note provides a comprehensive guide to the catalytic hydrogenation of 2-Methyl-3-(2-methylphenyl)-1-propene, a trisubstituted alkene, to yield 2-Methyl-1-(2-methylphenyl)propane. This transformation is of significant interest to researchers in medicinal chemistry and materials science, where precise control over molecular architecture is paramount.
This document is structured to provide not only a step-by-step protocol but also the underlying scientific principles that govern this transformation. We will delve into the reaction mechanism, the rationale for catalyst and solvent selection, and critical safety considerations to ensure robust and reproducible results.
Theoretical Framework: The Science of Catalytic Hydrogenation
The addition of molecular hydrogen (H₂) across the double bond of an alkene is a thermodynamically favorable process, yet it is kinetically hindered by a high activation energy barrier.[2] A catalyst, typically a transition metal, provides an alternative reaction pathway with a lower activation energy.[2] For the hydrogenation of 2-Methyl-3-(2-methylphenyl)-1-propene, a heterogeneous catalyst such as Palladium on carbon (Pd/C) is an excellent choice due to its high activity, selectivity, and ease of removal from the reaction mixture.[3][4]
Reaction Mechanism
The widely accepted Horiuti-Polanyi mechanism describes the key steps in heterogeneous catalytic hydrogenation:[5]
-
Adsorption of Reactants: Both hydrogen gas and the alkene, 2-Methyl-3-(2-methylphenyl)-1-propene, adsorb onto the surface of the palladium catalyst.[6][7]
-
Dissociation of Hydrogen: The H-H bond in molecular hydrogen is cleaved, and the hydrogen atoms bind to the palladium surface, forming metal hydride bonds.[7]
-
Hydrogen Transfer: The adsorbed alkene undergoes sequential transfer of two hydrogen atoms from the catalyst surface to the carbon atoms of the double bond.[7] This typically occurs with syn stereochemistry, meaning both hydrogen atoms add to the same face of the double bond.[3][8]
-
Desorption of Product: The resulting saturated alkane, 2-Methyl-1-(2-methylphenyl)propane, has a lower affinity for the catalyst surface and desorbs, regenerating the active catalytic sites for the next cycle.[7]
Visualizing the Catalytic Cycle
Caption: The Horiuti-Polanyi mechanism for catalytic hydrogenation.
Experimental Design and Protocols
Materials and Equipment
| Reagents & Catalysts | Equipment |
| 2-Methyl-3-(2-methylphenyl)-1-propene | High-pressure hydrogenation reactor (e.g., Parr shaker) |
| Palladium on carbon (10 wt. % Pd/C) | Schlenk flask or three-necked round-bottom flask |
| Anhydrous solvent (e.g., Ethanol, Ethyl Acetate) | Magnetic stirrer and stir bar |
| Hydrogen gas (high purity) | Hydrogen gas cylinder with a two-stage regulator |
| Nitrogen gas (high purity) | Vacuum/Nitrogen manifold |
| Celite® or other filter aid | Buchner funnel and filter flask |
| Anhydrous Magnesium Sulfate or Sodium Sulfate | Rotary evaporator |
Catalyst Selection and Loading
Palladium on carbon (Pd/C) is the catalyst of choice for this transformation due to its high efficiency in reducing C=C double bonds.[3][4] A 10 wt. % loading of palladium on the carbon support is standard. The catalyst loading for the reaction is typically in the range of 1-5 mol % relative to the substrate. For a bench-scale reaction, a higher loading within this range can ensure a more rapid and complete conversion.
Solvent Selection
The choice of solvent is crucial for ensuring the solubility of the substrate and for facilitating the interaction between the substrate, hydrogen, and the catalyst. Common solvents for catalytic hydrogenation include ethanol, methanol, and ethyl acetate.[4][9] These solvents are relatively inert under hydrogenation conditions and can dissolve both the starting material and the product. Dichloromethane can also be a suitable solvent, especially if the substrate has limited solubility in alcohols or esters.[9] For this protocol, we will use ethanol due to its low flammability hazard compared to other common solvents and its ability to wet the catalyst effectively.[10]
Detailed Experimental Protocol
Safety First: Catalytic hydrogenation involves flammable solvents, a pyrophoric catalyst (especially after use), and flammable hydrogen gas under pressure.[10][11] This procedure must be performed in a well-ventilated fume hood, and all necessary personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and appropriate gloves, must be worn.[12]
Reaction Setup and Execution
-
Catalyst Handling: In a fume hood, carefully weigh the desired amount of 10% Pd/C into a clean, dry Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and connect it to a vacuum/nitrogen manifold. Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.[10][13] This is a critical step to remove oxygen, which can form explosive mixtures with hydrogen.[11][13]
-
Solvent and Substrate Addition: Under a positive pressure of nitrogen, add the anhydrous ethanol via a cannula or syringe.[10] Subsequently, add the 2-Methyl-3-(2-methylphenyl)-1-propene.
-
Hydrogenation:
-
Balloon Hydrogenation (Atmospheric Pressure): For small-scale reactions, the flask can be evacuated and backfilled with hydrogen from a balloon three times. The reaction is then stirred vigorously at room temperature.
-
High-Pressure Hydrogenation: For larger scales or faster reaction times, a high-pressure reactor is recommended.[1] Transfer the reaction mixture to the reactor vessel under an inert atmosphere. Seal the reactor according to the manufacturer's instructions. Pressurize the reactor with nitrogen and check for leaks before introducing hydrogen.[1] Vent the nitrogen and pressurize with hydrogen to the desired pressure (typically 1-4 atm). Begin vigorous stirring.
-
Reaction Monitoring
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). To take an aliquot for analysis, the reaction vessel must first be purged with nitrogen to safely remove the hydrogen.[10]
Work-up and Purification
-
Catalyst Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the reaction vessel with nitrogen.[1][13] The pyrophoric nature of the used catalyst necessitates careful handling.[11] Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, the Celite® pad and the catalyst should be kept wet with the solvent during filtration to prevent ignition upon exposure to air. [10][13]
-
Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification (if necessary): The crude product, 2-Methyl-1-(2-methylphenyl)propane, can be purified by flash column chromatography on silica gel if impurities are present.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for catalytic hydrogenation.
Data Interpretation and Expected Outcomes
| Parameter | Typical Range/Value | Rationale |
| Substrate Concentration | 0.1 - 0.5 M | Higher concentrations can lead to faster reaction rates but may require more efficient stirring and heat dissipation. |
| Catalyst Loading | 1 - 5 mol % | Balances reaction rate with cost and ease of removal. |
| Hydrogen Pressure | 1 - 4 atm | Higher pressure increases the concentration of dissolved hydrogen, leading to faster reaction rates. |
| Temperature | Room Temperature | The hydrogenation of alkenes is typically exothermic and proceeds readily at ambient temperature. |
| Reaction Time | 1 - 24 hours | Dependent on scale, catalyst loading, and hydrogen pressure. |
| Expected Yield | >95% | Catalytic hydrogenation of isolated double bonds is generally a high-yielding transformation. |
Safety and Troubleshooting
-
Pyrophoric Catalyst: Used Pd/C can ignite spontaneously in air. Always keep the catalyst wet with solvent or water during and after filtration.[10][11][13] Dispose of the used catalyst in a designated, sealed container, under water.
-
Hydrogen Flammability: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure all operations are conducted in a well-ventilated fume hood and that there are no ignition sources nearby.[11][12]
-
Incomplete Reaction: If the reaction stalls, this could be due to catalyst poisoning or an insufficient amount of hydrogen. Catalyst poisons can include sulfur or halide-containing impurities.[2] Ensure high-purity reagents and solvents are used.
-
Pressure Leaks: Before introducing hydrogen, always perform a leak test with an inert gas like nitrogen to ensure the integrity of the reaction setup.[1]
Conclusion
The catalytic hydrogenation of 2-Methyl-3-(2-methylphenyl)-1-propene is a robust and efficient method for the synthesis of 2-Methyl-1-(2-methylphenyl)propane. By understanding the underlying principles of the reaction mechanism and adhering to the detailed protocols and safety precautions outlined in this application note, researchers can confidently and reproducibly perform this valuable transformation.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25).
- Alkane synthesis by alkene reduction. (n.d.). Organic Chemistry Portal.
- Hazards associated with laboratory scale hydrogenations. (2015). ACS Chemical Health & Safety.
- Hydrogenation SOP. (n.d.).
- Alkene to Alkane - Common Conditions. (n.d.).
- Hydrogenation reaction safety. (2024, June 7). YouTube.
- Palladium-Catalyzed Hydrogenations in Dichloromethane. (n.d.).
- Heterogeneous Catalytic Hydrogenation Conference: Advances. (n.d.).
- CHEMISTRY - e-PG Pathshala. (n.d.).
- Mechanism and Kinetics of Polystyrene Hydrogenation Catalyzed by a Monolithic Pd-NCNTs@FN Catalyst. (2024, April 15). Industrial & Engineering Chemistry Research - ACS Publications.
- Hydrogenation with Heterogeneous Catalysts. (2021, July 31). Chemistry LibreTexts.
- Catalytic Asymmetric Ionic Hydrogenation of α-Alkyl Styrenes. (2025, August 19). Journal of the American Chemical Society - ACS Publications.
- Reduction of Alkenes - Hydrogenation. (2024, October 2). Chemistry LibreTexts.
Sources
- 1. njhjchem.com [njhjchem.com]
- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. catalysis-conferences.com [catalysis-conferences.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. repository.arizona.edu [repository.arizona.edu]
- 10. chem.uci.edu [chem.uci.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
Application Note: Chromatographic Resolution of Substituted Propene Isomers
Focus: Geometric (
Introduction & Scope
The "Propene" Challenge in Liquid Chromatography
In the context of drug development, the term "propene isomer" often creates ambiguity. Unsubstituted propene (
However, substituted propenes —specifically propenyl-containing pharmacophores (e.g., phenylpropenes like Isoeugenol, or
Scope of this Protocol: This guide details the HPLC separation of non-volatile, substituted propenyl isomers . We focus on two orthogonal methodologies:
-
Reversed-Phase (RP-HPLC): Utilizing shape selectivity on High-Carbon-Load C18 or PFP (Pentafluorophenyl) phases.
-
Argentation Chromatography (
-HPLC): A specialized technique exploiting -complexation for difficult olefin separations.
Method Selection Decision Tree
The following logic gate determines the appropriate separation mode for your specific propene derivative.
Figure 1: Decision matrix for selecting the chromatographic mode based on analyte volatility and structural properties.
Method A: Reversed-Phase Shape Selectivity
Best for: Aromatic propenes (Isoeugenol, Anethole, Chalcones).
Mechanistic Insight
Separation of
-
Trans-isomers: Generally planar and linear.[1] They can penetrate deeper into the ordered C18 alkyl chains, resulting in greater hydrophobic interaction and longer retention.
-
Cis-isomers: Often possess a "kinked" structure (steric hindrance). They cannot intercalate as effectively into the stationary phase, eluting earlier.
Protocol 1: Separation of Propenylbenzene Isomers (e.g., Isoeugenol)
System Parameters:
-
Instrument: HPLC with PDA (Photodiode Array) Detector.[2][3]
-
Column: High-density C18 (e.g., 250 x 4.6 mm, 5 µm). Note: Polymeric C18 phases often offer better shape selectivity than monomeric phases.
-
Temperature: 25°C (Strict control required; higher temps reduce shape selectivity).
Mobile Phase Configuration:
-
Solvent A: Water (Milli-Q grade) + 0.1% Formic Acid.
-
Solvent B: Methanol (MeOH) or Acetonitrile (MeCN).
-
Expert Tip: Methanol is preferred over MeCN for isomer separation because its protic nature often enhances the structural recognition capabilities of the stationary phase compared to the dipole-driven interactions of MeCN.
-
Gradient Table:
| Time (min) | % Solvent A (Water) | % Solvent B (MeOH) | Flow Rate (mL/min) |
| 0.0 | 60 | 40 | 1.0 |
| 15.0 | 20 | 80 | 1.0 |
| 20.0 | 20 | 80 | 1.0 |
| 21.0 | 60 | 40 | 1.0 |
| 25.0 | 60 | 40 | 1.0 |
Expected Results:
-
Elution Order: Cis-Isoeugenol (Z) elutes first; Trans-Isoeugenol (E) elutes second.
-
Resolution (
): Typically > 2.0 for phenylpropenes.
Method B: Argentation Chromatography (Silver-Ion HPLC)
Best for: Difficult separations where C18 fails, or non-aromatic alkene isomers.
Mechanistic Insight
Silver ions (
-
Stability: The complex stability depends on the electron density and steric accessibility of the double bond.
-
Selectivity: Cis isomers generally form stronger complexes than trans isomers due to reduced steric hindrance around the double bond, causing cis isomers to retain longer (reversing the C18 order).
Figure 2: Mechanism of Silver-Ion Chromatography. The silver ion immobilized on the stationary phase interacts with the olefin's pi-cloud.
Protocol 2: Preparation and Use of -Impregnated Columns
Column Preparation (In-Situ):
-
Base Column: Strong Cation Exchange (SCX) column (silica-based, 5 µm).
-
Impregnation: Flush the column with 0.1 M
in water at 0.5 mL/min for 2 hours. -
Washing: Flush with water for 30 mins to remove excess silver, then equilibrate with mobile phase.
-
Warning: Silver nitrate is light-sensitive. Wrap the column and solvent lines in aluminum foil.
-
Chromatographic Conditions:
-
Mobile Phase: 100% Methanol or MeOH/Isopropanol mixtures.
-
Note: Avoid water if possible to maximize the stability of the Ag-olefin interaction.
-
-
Detection: UV at 210-254 nm (depending on analyte).
-
Flow Rate: 0.8 mL/min.
Expected Results:
-
Elution Order: Trans-isomers (E) elute first (weak complex); Cis-isomers (Z) elute second (strong complex).
-
Resolution: Extremely high for geometric isomers (
is common).
System Suitability & Validation Criteria
To ensure data integrity ("Trustworthiness"), every run must meet these criteria.
| Parameter | Acceptance Criteria | Rationale |
| Resolution ( | Ensures accurate quantitation of the minor isomer impurity. | |
| Tailing Factor ( | Indicates secondary interactions (silanol activity) are controlled. | |
| Retention Time %RSD | Confirms pump stability and column equilibration. | |
| Sensitivity (S/N) | Essential for detecting trace isomeric impurities (often <0.1%). |
Troubleshooting Guide
Issue: Peak Fronting on Cis-Isomer (Method A)
-
Cause: Solubility mismatch or column overload. The cis isomer is often more soluble in organic solvents than the trans isomer.
-
Fix: Reduce injection volume or dissolve sample in the initial mobile phase composition.
Issue: Loss of Resolution over time (Method B)
-
Cause: Leaching of
ions from the SCX support. -
Fix: Re-generate the column with 0.1 M
or add trace amounts of silver ions ( M) to the mobile phase (Note: This contaminates MS detectors; divert flow if using MS).
Issue: Co-elution of isomers (Method A)
-
Cause: Insufficient shape selectivity.
-
Fix: Switch from a monomeric C18 to a polymeric C18 or a Pentafluorophenyl (PFP) column. PFP phases offer enhanced
- selectivity for aromatic propenes.
References
-
Sielc Technologies. (2018).[4] Separation of Isoeugenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
AOCS. (2019). Introduction to Silver Ion Chromatography. American Oil Chemists' Society. Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Standard Text for RP-HPLC Mechanism).
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link] (Context from search result 1.16)
Sources
Application and Protocols for Pharmaceutical Synthesis: A Case Study on Tolfenamic Acid
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
Our initial exploration into the utility of 2-Methyl-3-(2-methylphenyl)-1-propene as a direct starting material for pharmaceutical synthesis did not yield established, publicly available protocols or applications within the current body of scientific literature. This indicates that while the compound may hold potential, its role as a foundational block in drug development is not yet widely documented.
In the spirit of providing a comprehensive and immediately applicable guide, we have pivoted to a closely related area with a wealth of established data: the synthesis of Tolfenamic Acid . This non-steroidal anti-inflammatory drug (NSAID) shares structural motifs with the initially proposed starting material and its synthesis is a well-documented example of multi-step organic synthesis in the pharmaceutical industry. The following application note is designed to provide the in-depth, actionable insights you require for your research and development endeavors.
Application Note: Synthesis of Tolfenamic Acid from Commercially Available Precursors
Introduction
Tolfenamic acid, chemically known as 2-[(3-chloro-2-methylphenyl)amino]benzoic acid, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties.[1] It is primarily used for the management of migraine pain.[1] The mechanism of action of Tolfenamic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain.[1] This application note provides a detailed protocol for the synthesis of Tolfenamic acid, highlighting the critical parameters and the underlying chemical principles.
Core Synthesis Strategy: Ullmann Condensation
The industrial synthesis of Tolfenamic acid typically employs an Ullmann condensation reaction. This classic cross-coupling reaction involves the formation of a new carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a copper species. In this case, the key bond is formed between 2-chlorobenzoic acid and 3-chloro-2-methylaniline.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Tolfenamic Acid.
Detailed Synthesis Protocol
This protocol is based on established methods and can be scaled for laboratory and pilot plant production.[2][3]
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Chlorobenzoic acid | 118-91-2 | C₇H₅ClO₂ | 156.57 |
| Potassium Hydroxide | 1310-58-3 | KOH | 56.11 |
| Methyl Isobutyl Ketone (MIBK) | 108-10-1 | C₆H₁₂O | 100.16 |
| 3-Chloro-2-methylaniline | 87-60-5 | C₇H₈ClN | 141.60 |
| Copper Powder | 7440-50-8 | Cu | 63.55 |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 |
| Ethanol | 64-17-5 | C₂H₅OH | 46.07 |
| Deionized Water | 7732-18-5 | H₂O | 18.02 |
Step-by-Step Procedure
Step 1: Formation of the Benzoate Salt
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 600 mL of methyl isobutyl ketone (MIBK).
-
Add 157 g (1.00 mol) of 2-chlorobenzoic acid and 66 g (1.18 mol) of potassium hydroxide to the flask.
-
Heat the mixture to reflux with vigorous stirring for approximately 30 minutes to 1 hour to ensure complete formation of the potassium salt of 2-chlorobenzoic acid.[2]
Rationale: The initial deprotonation of the carboxylic acid to its carboxylate salt is crucial for the subsequent Ullmann condensation. The carboxylate is a better nucleophile and the reaction proceeds more efficiently under these conditions. MIBK is a suitable solvent due to its high boiling point, which allows for elevated reaction temperatures, and its immiscibility with water, which simplifies the subsequent work-up.
Step 2: Ullmann Condensation
-
To the refluxing mixture from Step 1, add 142 g (1.00 mol) of 3-chloro-2-methylaniline, 66 g (1.18 mol) of potassium hydroxide as an acid-binding agent, and 1 g of copper powder as a catalyst.[2]
-
Maintain the reaction mixture at a temperature of approximately 100°C and continue to stir vigorously for 10 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Rationale: The copper catalyst is essential for facilitating the coupling of the aryl halide and the amine. The second equivalent of potassium hydroxide is added to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product. The choice of temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions.
Step 3: Work-up and Isolation of Crude Tolfenamic Acid
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 500 mL of water and stir for 15 minutes to extract the potassium salt of Tolfenamic acid into the aqueous layer.[2]
-
Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the aqueous layer.
-
Slowly acidify the aqueous layer with concentrated hydrochloric acid with stirring until the pH reaches 2.[2] A precipitate of crude Tolfenamic acid will form.
-
Continue stirring for an additional hour to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash the filter cake with deionized water.
Rationale: The basic Tolfenamic acid salt is water-soluble, allowing for its separation from the organic solvent and unreacted starting materials. Acidification protonates the carboxylate, rendering the Tolfenamic acid insoluble in water and causing it to precipitate out of the solution.
Step 4: Purification by Recrystallization
-
Transfer the crude Tolfenamic acid to a suitable flask.
-
Add a minimal amount of a hot ethanol/water mixture to dissolve the crude product.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified Tolfenamic acid crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in a vacuum oven.
Rationale: Recrystallization is a standard technique for purifying solid organic compounds. The choice of an ethanol/water solvent system is effective because Tolfenamic acid is soluble in hot ethanol but less soluble in cold ethanol and water, allowing for the separation of impurities that have different solubility profiles.
Expected Yield and Purity
-
Yield: A typical yield for this synthesis is in the range of 70-80%.[2]
-
Purity: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
2-Chlorobenzoic acid and 3-chloro-2-methylaniline are irritants. Avoid inhalation and contact with skin and eyes.
-
Concentrated hydrochloric acid is corrosive and should be handled with extreme care.
-
Methyl isobutyl ketone is flammable. Keep away from open flames and ignition sources.
References
- Tolfenamic acid - AERU - University of Hertfordshire. (2025, September 16).
- Tolfenamic acid synthesis - ChemicalBook.
- CN102786429A - Synthesis method of tolfenamic acid - Google Patents.
- CN104557584A - Method for synthesizing tolfenamic acid - Google Patents.
- Tolfenamic Acid | C14H12ClNO2 | CID 610479 - PubChem.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-3-(2-methylphenyl)-1-propene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Methyl-3-(2-methylphenyl)-1-propene (CAS 188404-16-2). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers and drug development professionals. Our goal is to help you navigate the common challenges associated with this synthesis and improve your reaction yield and product purity.
Synthetic Blueprint: Strategic Approaches
The target molecule, a trisubstituted alkene, is most commonly approached via olefination or Grignard-based strategies. The choice of route depends on available starting materials, scale, and desired purity profile. Below is a retrosynthetic analysis of the primary pathways.
Caption: Troubleshooting workflow for low Wittig reaction yield.
Q2: I've successfully formed my product, but I can't separate it from the triphenylphosphine oxide (Ph₃P=O) byproduct. What are the best purification strategies?
A2: This is the most common purification challenge in the Wittig reaction. The Ph₃P=O byproduct has low polarity but is often soluble in many organic solvents and can co-elute with the desired alkene. [1]
| Purification Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Column Chromatography | Difference in polarity. Ph₃P=O is more polar than the hydrocarbon product. | Generally effective for a wide range of products. [1] | Can be time-consuming and require large volumes of solvent. |
| Crystallization / Precipitation | Difference in solubility. Ph₃P=O is poorly soluble in nonpolar solvents like hexanes or pentane. | Simple, fast procedure if the product is a liquid or highly soluble in the chosen solvent. | Product may co-precipitate or oil out. Not always effective. [1] |
| Horner-Wadsworth-Emmons (HWE) | Use of a phosphonate ester instead of a phosphonium salt. | The phosphate byproduct is water-soluble and easily removed by aqueous extraction. Often gives higher yields of the E-alkene. [1]| Requires synthesis of the phosphonate reagent, which is an extra step. |
Recommended Protocol: Purification by Precipitation/Chromatography
-
After workup, concentrate the crude reaction mixture under reduced pressure.
-
Add a minimal amount of a polar solvent (e.g., dichloromethane) to dissolve the mixture.
-
Add a large volume of a nonpolar solvent (e.g., cold hexanes or pentane) to precipitate the Ph₃P=O.
-
Stir the resulting slurry at 0°C for 30-60 minutes.
-
Filter the mixture through a pad of celite or silica gel, washing with the nonpolar solvent.
-
Concentrate the filtrate. If Ph₃P=O is still present (visible by ¹H or ³¹P NMR), purify further by column chromatography using a nonpolar eluent system (e.g., 100% hexanes, gradually increasing to 1-2% ethyl acetate in hexanes).
Category 2: The Grignard Reaction & Dehydration Route
This two-step route involves forming a tertiary alcohol via a Grignard reaction, followed by elimination to form the alkene. Each step has potential pitfalls.
Q1: My Grignard reaction with 2-methylbenzyl chloride and acetone is not initiating. What should I do?
A1: Grignard reagent formation is notoriously sensitive and initiation can be difficult. The primary barrier is the passivating oxide layer on the surface of the magnesium metal.
-
Ensure Anhydrous Conditions: Like the Wittig ylide, Grignard reagents are strong bases and are quenched by water. Use flame-dried glassware and anhydrous ether or THF. [2]* Magnesium Activation: The magnesium turnings must be fresh and have a clean surface.
-
Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine (I₂) to the flask with the magnesium. The iodine reacts with the surface and is a classic initiating agent. [2]Alternatively, a few drops of 1,2-dibromoethane can be used.
-
-
Initiation Technique: Add only a small portion of your 2-methylbenzyl chloride solution to the magnesium first. Look for signs of reaction (slight bubbling, warming, cloudiness). If it doesn't start, gently warm the flask with a heat gun. Once initiated, the reaction is exothermic and the rest of the halide should be added at a rate that maintains a gentle reflux.
Q2: The acid-catalyzed dehydration of my tertiary alcohol produced a mixture of alkene isomers. How can I favor the formation of the desired 2-Methyl-3-(2-methylphenyl)-1-propene?
A2: Acid-catalyzed dehydration of alcohols proceeds via a carbocation intermediate, which can lead to rearrangements and the formation of multiple alkene products (Saytzeff vs. Hofmann). [3][4]For your target, the main risk is the formation of the more substituted, thermodynamically more stable internal alkene.
| Dehydration Reagent | Mechanism/Selectivity | Notes |
| Conc. H₂SO₄ or H₃PO₄ | E1 mechanism. Tends to favor the most stable (more substituted) alkene (Saytzeff's rule). [4] | Harsh conditions, can cause charring and side reactions. [3] |
| POCl₃ in Pyridine | E2 mechanism. Often favors the less substituted alkene (Hofmann's rule), especially with bulky bases. | Milder conditions. The pyridine acts as both solvent and base. |
| Burgess Reagent | Syn-elimination via a cyclic intermediate. | Mild, high-yielding, but expensive. Good for sensitive substrates. |
Recommendation: To favor the desired terminal alkene, avoid strong, hot mineral acids. A milder E2-type elimination using phosphorus oxychloride (POCl₃) in cold pyridine is the preferred method.
Validated Experimental Protocols
Protocol 1: Synthesis via Wittig Reaction (Route A)
This protocol utilizes 2-methylphenylacetone and methylenetriphenylphosphorane.
Step 1: Ylide Generation
-
To a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol, 1.2 eq.).
-
Add anhydrous THF (80 mL) via cannula. Cool the resulting suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (4.6 mL, 2.5 M in hexanes, 11.5 mmol, 1.15 eq.) dropwise via syringe. A deep orange/red color should develop, indicating ylide formation. [1]4. Allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 1 hour.
Step 2: Wittig Reaction
-
Cool the ylide solution back down to 0°C.
-
Add a solution of 2-methylphenylacetone (1.48 g, 10.0 mmol, 1.0 eq.) in anhydrous THF (20 mL) dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). The color will likely fade to a pale yellow/white.
Step 3: Workup and Purification
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Follow the purification procedure outlined in FAQ Q2 for removing Ph₃P=O, starting with precipitation from hexanes, followed by column chromatography if necessary.
Expected Outcome: A colorless oil. Yields are typically moderate (50-70%) after purification. Characterize by ¹H NMR, ¹³C NMR, and GC-MS to confirm structure and purity.
References
Click to expand
-
ResearchGate. (n.d.). Optimization of Julia-Kocienski olefination reaction conditions. Retrieved from [Link]
-
BDMAEE. (2025, June 20). The role of triphenylphosphine in wittig reaction synthesis. Retrieved from [Link]
-
CourseHero. (2025, April 10). Show two methods of synthesis of 2-methyl, 3-phenylpropene-2-ene, using Wittig reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the N–C atroposelective C–H olefination. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction conditions for optimization of Wittig olefination. Retrieved from [Link]
-
Preprints.org. (2024, May 13). Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Considerations. Retrieved from [Link]
-
MDPI. (2024, June 7). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2734. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Preparation of Alkenes. Retrieved from [Link]
-
Chemguide. (2015, August). Making alkenes in the lab. Retrieved from [Link]
- Google Patents. (n.d.). US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN108003179A - A kind of preparation method of 2- benzyl chlorides chlorine Grignard Reagent.
- University of Michigan. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
Dalal Institute. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, March 19). The reactions of grignard reagent. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Methyl-3-phenylpropanal. Retrieved from [Link]
-
YouTube. (2023, October 12). Preparation of Alkenes, Part 2: By Dehydration of Alcohols. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-3-phenyl-1-propen-1-one. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Substituted Propenes
Ticket ID: #PROP-402-SYN Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Side Reactions in Allylic & Propenyl Systems
User Guide Overview
Welcome to the Advanced Synthesis Support Center. You are likely here because your substituted propene synthesis—whether via Wittig olefination , Heck cross-coupling , or Olefin Metathesis —has yielded an intractable mixture of isomers, oligomers, or regio-defects.
Substituted propenes (e.g., phenylpropenes, allyl chlorides, acrylates) are deceptively simple. Their reactivity lies on a knife-edge: the allylic protons are acidic (
Use the Diagnostic Matrix below to identify your specific failure mode, then proceed to the relevant troubleshooting module.
Diagnostic Matrix: Identify Your Failure Mode
| Symptom | Probable Root Cause | Technical Module |
| Wrong E/Z Ratio (e.g., obtained Z-isomer when E was required) | Kinetic vs. Thermodynamic control failure in ylide formation or elimination. | [Module 1] |
| Double Bond Migration (Terminal alkene moved internal, e.g., Allyl | Unwanted | [Module 2] |
| Regioisomer Error (Branched product instead of linear in coupling) | Cationic Pd-pathway activation or steric miscalculation in insertion step. | [Module 2] |
| Gummy/Insoluble Residue (Low mass balance) | Radical or cationic oligomerization of the propene monomer. | [Module 3] |
| Homodimer Formation (In Cross-Metathesis) | Mismatched alkene reactivity rates (Type I vs. Type II/III). | [Module 3] |
Module 1: Stereocontrol Failures (The E/Z Drift)
Context: You are likely using a Wittig or Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] The formation of the oxaphosphetane intermediate dictates the stereochemistry.
The Core Problem: Semi-Stabilized Ylides
In the synthesis of phenylpropenes (e.g., anethole derivatives), the benzyl ylide is "semi-stabilized." This is the "Uncanny Valley" of Wittig chemistry—it yields poor E/Z selectivity compared to non-stabilized (Z-selective) or stabilized (E-selective) ylides.
Troubleshooting Protocol: The Schlosser Modification (Rescue for E-Selectivity)
If you are getting the Z-isomer from a non-stabilized ylide but need the E-isomer, do not just change the solvent. You must perturb the betaine intermediate.
Step-by-Step Protocol:
-
Generation: Generate the ylide with PhLi in ether at -78°C.
-
Addition: Add the aldehyde slowly. The erythro-betaine (precursor to Z) forms.[1][2]
-
The "Kick": Add a second equivalent of PhLi. This deprotonates the
-carbon of the betaine, forming a -oxido ylide. -
Equilibration: Allow the solution to warm to 0°C. The intermediate equilibrates to the thermodynamically more stable threo-form.
-
Quench: Add
-BuOH (proton source) to lock in the threo-betaine. -
Elimination: Add
-BuOK to trigger elimination.-
Result:
E-alkene.[4]
-
FAQ:
-
Q: Why did my HWE reaction give the Z-isomer?
-
A: You likely used the Still-Gennari modification conditions (KHMDS/18-crown-6) inadvertently, or your phosphonate has electron-withdrawing groups (e.g., trifluoroethyl) that favor the Z-isomer. For E-selectivity, ensure you use simple triethyl phosphonoacetate and a sodium base (NaH).
-
Module 2: The "Walking" Double Bond (Isomerization & Regioselectivity)
Context: This is common in Heck reactions or when handling allylbenzenes. The double bond moves to maximize conjugation (e.g., Allylbenzene
Visualization: The Isomerization Trap
The following diagram illustrates how a metal catalyst (Pd or Ru) moves the double bond via a metal-hydride intermediate.
Troubleshooting Heck Regioselectivity
In the Heck reaction, the insertion of the alkene into the Pd-Aryl bond determines if you get the linear (terminal) or branched (internal) propene.
The "Cationic" Switch:
-
Scenario: You want the branched product (coupling at the internal carbon), but are getting linear.
-
Fix: Switch to a Cationic Pathway .
-
Add a halide scavenger: AgOTf or TlOAc.
-
Use bidentate ligands (e.g., dppp, dppe) to force a square-planar geometry that favors cationic dissociation of the halide.
-
Mechanism:[2][3][4][5][6][7][8][9][10][11] The cationic Pd(II) species is more electrophilic, making the alkene insertion driven by electronics (reacting at the carbon with highest electron density) rather than sterics.
-
The "Linear" Enforcer:
-
Scenario: You want the linear product.
-
Fix: Use Jeffery Conditions .
Module 3: Oligomerization & Metathesis Ghosts
Context: You are synthesizing a propene, but your flask contains a gummy solid or your Cross-Metathesis (CM) yielded only homodimers.
Issue: Unwanted Oligomerization
Propenes are electron-rich monomers.
-
Acidic Conditions: If your workup involves strong acid, you may trigger cationic polymerization.
-
Radical Conditions: Old THF (peroxides) or high temperatures can trigger radical oligomerization.
Prevention Protocol:
-
Inhibitors: Add 100-500 ppm of BHT (butylated hydroxytoluene) or hydroquinone to the reaction mixture if the mechanism allows (i.e., not a radical coupling).
-
Workup: Avoid concentration to dryness if the product is volatile or reactive. Store in solution with a stabilizer.
Issue: Cross-Metathesis Homodimerization
In CM, if Reactant A reacts with A faster than B, you get A-A dimers.
The Grubbs Classification Fix: Alkenes are classified by their rate of homodimerization:
-
Type I: Rapid homodimerization (Terminal alkenes, allyl groups).
-
Type II: Slow homodimerization (Styrenes, acrylates).
-
Type III: No homodimerization (Sterically bulky).
The Golden Rule: To get Cross-Product (A-B):
-
React a Type I (Rapid) with a Type II (Slow).
-
Use the Type I alkene in excess (3-5 equivalents).
-
Add the catalyst slowly to the mixture to keep the steady-state concentration of the active species low.
References
-
Wittig & Schlosser Modifications: Maercker, A. The Wittig Reaction. Org.[1][7][11][12] React.1965 , 14, 270. (Foundational mechanism).
-
Heck Regioselectivity: Cabri, W.; Candiani, I. Recent Developments and New Perspectives in the Heck Reaction. Acc.[13] Chem. Res.1995 , 28, 2-7. Link
- Jeffery Conditions: Jeffery, T. On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron1996, 52, 10113.
-
Isomerization Mechanisms: Trost, B. M.; Kulawiec, R. J. Ruthenium-catalyzed isomerization of allylic alcohols. J. Am. Chem. Soc.[9][12]1993 , 115, 2027. Link
-
Metathesis Selectivity: Chatterjee, A. K.; Choi, T. L.; Sanders, D. P.; Grubbs, R. H. A General Model for Selectivity in Olefin Cross Metathesis. J. Am. Chem. Soc.[9][12]2003 , 125, 11360-11370. Link
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. (PDF) Isomerization of Allylbenzenes [academia.edu]
- 6. semanticscholar.org [semanticscholar.org]
- 7. reddit.com [reddit.com]
- 8. bilder.buecher.de [bilder.buecher.de]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. React App [pmc.umicore.com]
Technical Support Center: 2-Methyl-3-(2-methylphenyl)-1-propene
CAS: 188404-16-2 | Formula: C₁₁H₁₄ | Class: Allylbenzene Derivative[1]
Executive Summary: The Stability Paradox
As a Senior Application Scientist, I often see researchers treat 2-Methyl-3-(2-methylphenyl)-1-propene (hereafter MMP ) as a standard stable alkene.[1] It is not. This molecule possesses a "doubly activated" methylene bridge—positioned between an aromatic ring and a double bond—making it chemically restless.
Your primary stability risks are Isomerization (migration of the double bond into conjugation) and Autoxidation (formation of allylic hydroperoxides). This guide synthesizes thermodynamic principles with practical handling protocols to ensure the integrity of your experiments.
Part 1: Critical Stability Profile
1. The Isomerization Trap (Thermodynamic Drift)
MMP is a terminal alkene (non-conjugated). However, thermodynamics strongly favors the internal, conjugated isomer (2-Methyl-1-(2-methylphenyl)prop-1-ene).[1]
-
The Driver: Conjugation of the double bond with the aromatic ring lowers the system's energy by approx. 3–5 kcal/mol.
-
The Catalyst: Trace acids (even from silica gel) or transition metals (Pd, Rh residues) catalyze this hydride shift.
-
The Symptom: Your NMR shows the disappearance of terminal vinyl protons (
4.7-4.9 ppm) and the appearance of a vinylic proton signal downfield ( 6.0+ ppm).
2. The "Doubly Activated" Oxidation
The methylene group (-CH₂-) at position 3 is benzylic (adjacent to a phenyl ring) AND allylic (adjacent to a double bond).[1]
-
Mechanism: This position stabilizes radical intermediates exceptionally well, reducing the activation energy for hydrogen abstraction by oxygen.
-
Result: Rapid formation of hydroperoxides upon air exposure, leading to yellowing, viscosity increases (oligomerization), and the formation of enones (e.g., 2-methyl-3-(2-methylphenyl)prop-2-en-1-one).[1]
Part 2: Troubleshooting & FAQs
Category A: Visual & Physical Changes [1]
Q1: My clear, colorless MMP sample has turned pale yellow and slightly viscous. Can I still use it?
-
Diagnosis: This is classic oxidative degradation .[1] The yellow color typically comes from conjugated enone byproducts (chromophores), and viscosity indicates initial oligomerization initiated by peroxy radicals.
-
Action:
-
Do NOT distill immediately. Heating peroxides is dangerous.[1]
-
Test for Peroxides: Use a starch-iodide strip.
-
Remediation: If peroxide levels are low (<100 ppm), pass the neat liquid through a short plug of Basic Alumina (Activity I) . This removes polar oxidation products and peroxides.[1] If high, discard the sample.
-
Q2: I see a white precipitate forming in the bottle after cold storage.
-
Diagnosis: Likely polymerization or crystallization of a high-melting oxidation byproduct (e.g., a diol or acid derivative).[1] MMP itself has a very low freezing point.[1]
-
Action: Filter the liquid through a 0.45 µm PTFE filter. Analyze the filtrate by GC-MS. If the purity is >95%, the bulk liquid is salvageable.
Category B: Analytical Discrepancies
Q3: GC-MS shows a single peak, but H-NMR shows a "mess" of splitting patterns. Why?
-
Diagnosis: Isomerization .[1][2][3] GC-MS often fails to distinguish between the terminal alkene (MMP) and its conjugated isomer because they have the same molecular weight and similar fragmentation patterns.
-
Action: Rely on ¹H-NMR for purity assays.
-
Target: Look for the singlets of the terminal alkene (=CH₂) at ~4.8 ppm.
-
Contaminant: Look for the quartet/triplet of the internal alkene (=CH-Ar) at >6.0 ppm.[1]
-
Q4: My yield dropped significantly after purifying via Silica Gel Chromatography.
-
Diagnosis: Acid-Catalyzed Isomerization .[1] Standard silica gel is slightly acidic (pH 5-6).[1] This acidity is sufficient to catalyze the double bond migration in sensitive allylbenzene derivatives.
-
Action:
Part 3: Handling & Stabilization Protocols
Protocol 1: The "Safe-Store" System
-
Container: Amber glass (UV protection) with a Teflon-lined septum.[1]
-
Headspace: Argon or Nitrogen (Oxygen exclusion is non-negotiable).[1]
-
Temperature: -20°C (Freezer).
-
Stabilizer: Add BHT (Butylated Hydroxytoluene) at 100–200 ppm if the application allows.[1] BHT acts as a radical scavenger, halting the autoxidation chain reaction.
Protocol 2: Purification via Vacuum Distillation
-
Pre-requisite: Verify peroxide absence (Starch-Iodide test).[1]
-
Condition: High Vacuum (<1 mmHg) is essential to keep the bath temperature below 60°C .[1]
-
The Trap: Avoid "pot stewing." Prolonged heating promotes thermal isomerization.[1]
-
Setup: Use a short-path distillation head to minimize residence time.
Part 4: Mechanistic Visualization
The following diagram illustrates the two primary degradation pathways: Acid-Catalyzed Isomerization (Thermodynamic) and Radical Autoxidation (Kinetic).[1]
Figure 1: Dual degradation pathways of MMP. Pathway A (Red) highlights the thermodynamic drive toward conjugation triggered by acids. Pathway B (Yellow) shows the kinetic radical mechanism leading to oxidative impurities.
Part 5: Analytical Reference Data
| Property | Value / Behavior | Notes |
| Boiling Point | ~185°C (Atmospheric) | Do not distill at atm pressure. Use high vac.[1] |
| Refractive Index | Increases with conjugation/oxidation.[1] | |
| ¹H-NMR (Vinyl) | Diagnostic for Intact MMP.[1] | |
| ¹H-NMR (CH₂) | Diagnostic for Intact MMP.[1] | |
| ¹H-NMR (Isomer) | Diagnostic for Conjugated impurity.[1] |
References
-
ChemicalBook. (2025).[1] 2-Methyl-3-phenyl-1-propene Properties and Stability Data. Retrieved from
- Provides baseline physical properties and storage guidelines for the phenyl analog, serving as the closest validated reference for the o-tolyl deriv
-
Vinati Organics. (2025).[1][4] Propene vs 2-Methylpropene: Stability Analysis. Retrieved from
- Establishes the fundamental thermodynamic differences between terminal and substituted alkenes, explaining the driving force for isomeriz
-
Morrill, C., & Grubbs, R. H. (2005).[2] Highly Selective 1,3-Isomerization of Allylic Alcohols via Rhenium Oxo Catalysis. Journal of the American Chemical Society, 127(9), 2842–2843. Retrieved from
- Authoritative source on the mechanism of allyl-to-vinyl isomerization and the catalytic role of transition metals/oxides.
-
Sigma-Aldrich. (2025).[1] Product Specification: 2-Methyl-3-(2-methylphenyl)-1-propene.[1][5][6] Retrieved from [1]
-
Confirms the commercial availability and specific identity (CAS 188404-16-2) of the target molecule.[1]
-
Sources
- 1. 2-Methyl-1-phenyl-2-propen-1-one | C10H10O | CID 263666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Highly Selective 1,3-Isomerization of Allylic Alcohols via Rhenium Oxo Catalysis [organic-chemistry.org]
- 3. Isomerizations of Propargyl 3-Acylpropiolates via Reactive Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Do Propene and 2-Methylpropene Compare in Stability? [vinatiorganics.com]
- 5. 2-methyl-1-propene | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-methyl-1-propene | Sigma-Aldrich [sigmaaldrich.com]
Overcoming challenges in scaling up propene synthesis
Introduction
Welcome to the Technical Support Center for Propene Synthesis. Propene (propylene) is a foundational building block for a vast array of polymers and chemicals, making its efficient production critical to the chemical industry.[1] However, scaling propene synthesis from the laboratory bench to industrial production is fraught with challenges that can impact yield, selectivity, and economic viability. The transition from controlled, small-volume reactions to large-scale continuous processes introduces complex variables in heat management, mass transfer, catalyst stability, and product separation.[2]
This guide is designed for researchers, scientists, and process development professionals navigating the complexities of scaling up propene production. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established scientific principles and field-proven experience. We will explore common issues encountered in major synthesis routes, including Propane Dehydrogenation (PDH), Fluid Catalytic Cracking (FCC), Methanol-to-Olefins (MTO), and others, to equip you with the knowledge to diagnose and resolve problems effectively.
Troubleshooting Guide by Synthesis Route
This section addresses specific problems you may encounter during the scale-up of different propene synthesis methods.
Propane Dehydrogenation (PDH)
PDH is a primary "on-purpose" technology for producing polymer-grade propylene from propane.[3] It is a highly endothermic process typically operating at high temperatures (540-600°C), which presents significant challenges related to catalyst stability and energy management.[3][4]
Q1: We are observing a rapid decline in propene selectivity and propane conversion in our PDH reactor, much faster than predicted. What is the likely cause?
A: A rapid loss of catalyst activity in PDH is almost always attributable to catalyst deactivation , primarily through two mechanisms: coking and sintering .[5][6]
-
Coking (Carbon Deposition): This is the most common and rapid cause of deactivation. At the high temperatures required for PDH, side reactions like cracking and polymerization of olefins occur, leading to the deposition of carbonaceous residues (coke) on the catalyst surface.[7] This coke physically blocks the active sites (e.g., Platinum or Chromium particles) and pores of the support material (e.g., Alumina), preventing propane molecules from accessing them.[5][8] The nature of the coke can also evolve, becoming more ordered and difficult to remove over time.[5]
-
Sintering: This is a thermal deactivation mechanism where the small metal nanoparticles (e.g., Pt) that constitute the active sites migrate and agglomerate into larger particles.[6][9] This process, often exacerbated by the high temperatures of the reaction and regeneration cycles, leads to an irreversible loss of active surface area.[5] Unsupported metal particles, which may have detached from the support due to filamentous coke formation, are particularly susceptible to sintering during regeneration.[5]
Troubleshooting Steps:
-
Confirm Operating Temperatures: Ensure reactor temperature is within the specified range. Localized "hot spots" can dramatically accelerate both coking and sintering rates.
-
Analyze Spent Catalyst: Perform a Temperature-Programmed Oxidation (TPO) or thermogravimetric analysis (TGA) on a sample of the deactivated catalyst to quantify the amount of coke. (See Protocol P1).
-
Characterize Catalyst Morphology: Use techniques like Transmission Electron Microscopy (TEM) to examine the metal particle size distribution on fresh, coked, and regenerated catalysts.[5] A significant increase in average particle size points to sintering.
-
Optimize Regeneration Cycle: If coking is the primary issue, your regeneration cycle may be incomplete or too harsh. The goal is to burn off coke without causing thermal damage (sintering) to the catalyst.[4] This involves carefully controlling the temperature and oxygen concentration during the regeneration phase.[3][4]
Q2: Our Continuous Catalyst Regeneration (CCR) unit seems to be functioning, but catalyst performance degrades with each subsequent cycle. Why?
A: This indicates that the regeneration process itself is likely causing cumulative, irreversible damage to the catalyst, even if it successfully removes coke. The primary culprits are sintering and changes in coke morphology .
-
Sintering During Regeneration: The combustion of coke is highly exothermic. Poor temperature control during this step can lead to temperature spikes that cause sintering of the active metal particles.[5] This reduces the number of available active sites for the next reaction cycle.
-
Progressive Coke Ordering: Research has shown that coke formed in subsequent cycles after regeneration can be more graphitic or "ordered" in nature.[5] This type of coke can be more deactivating and potentially harder to remove completely, leading to a gradual accumulation of refractory coke and a net loss of activity over time.
-
Loss of Promoters/Support Integrity: For multi-component catalysts (e.g., Pt-Sn), the harsh conditions of regeneration can sometimes lead to the loss or redistribution of promoter elements like Tin (Sn), altering the catalyst's selectivity and stability.
Corrective Actions:
-
Refine Regeneration Protocol: Lower the oxygen concentration and carefully control the temperature profile during coke burn-off to prevent thermal excursions.
-
Introduce Chlorine/Organic Chlorides: In some commercial PDH processes, a chlorination step is included during regeneration.[4] This helps to redisperse the agglomerated metal particles, partially reversing the effects of sintering and maintaining catalyst activity.
-
Evaluate Catalyst Design: Consider catalysts with higher thermal stability or those designed to anchor metal particles more strongly to the support to mitigate sintering.
Diagram: PDH Catalyst Deactivation & Regeneration Cycle
Caption: Simplified dual-cycle mechanism for MTO catalysis, showing olefin- and aromatic-based pathways.
General Scale-Up Challenges & FAQs
Q: What are the biggest challenges in reactor design when scaling up any propene synthesis process?
A: The two most critical and universal challenges are heat management and mass transfer . [2][10]
-
Heat Management (Heat Transfer): Propene synthesis reactions are often highly endothermic (PDH) or exothermic (MTO). At a small scale, achieving isothermal conditions is relatively easy. In a large reactor, significant temperature gradients can develop. [2]For endothermic reactions like PDH, this can create cold spots that lower conversion. For exothermic reactions like MTO, it can create hot spots that lead to side reactions, catalyst deactivation, and potential safety hazards (thermal runaway). [11]Reactor choice (e.g., fluidized bed for excellent heat transfer vs. fixed bed) and design (e.g., multi-tubular reactors, inter-stage heaters/coolers) are key to managing heat at scale. [3][12]* Mass Transfer: Ensuring that reactant molecules efficiently contact the catalyst active sites becomes much harder in a large reactor. [13]Poor mass transfer can mean the reaction rate is limited by diffusion, not by the intrinsic kinetics of the catalyst. This leads to lower-than-expected yields. This is influenced by catalyst particle size, fluid velocity, and reactor geometry.
Q: How do we address the difficult separation of propene from propane?
A: The propene/propane separation is notoriously difficult and energy-intensive because their boiling points are very close. [1]This necessitates a distillation column with a large number of trays and a high reflux ratio, which is a major capital and operating expense. [1]Strategies to address this include:
-
Conventional Distillation: This is the most common method, but requires tall "superfractionator" columns (often over 100 trays).
-
Alternative Separation Technologies: Research and application of less energy-intensive methods are ongoing, including extractive distillation, membrane separation, and pressure-swing adsorption. These technologies aim to exploit differences other than boiling point to achieve separation.
Q: At what stage should we start considering the economic viability and life cycle assessment (LCA) of our process?
A: You should start considering economics and LCA as early as possible in the scale-up process. A process that is highly efficient in the lab may not be economically viable at an industrial scale due to the cost of raw materials, energy consumption, or complex purification steps. [14]Similarly, an LCA can reveal hidden environmental impacts that only become significant at a large scale, such as emissions from energy consumption or waste from catalyst production. [15]Early analysis allows you to make critical design and process choices that ensure your scaled-up process is not only technically feasible but also economically competitive and environmentally sustainable.
Experimental Protocols
Protocol P1: Analysis of Coke on Spent Catalysts via Temperature-Programmed Oxidation (TPO)
Objective: To quantify the amount and characterize the nature of carbon deposits (coke) on a deactivated catalyst. This information is crucial for diagnosing deactivation and optimizing regeneration cycles.
Materials:
-
Spent catalyst sample (~50-100 mg)
-
TPO analysis instrument (includes a quartz tube reactor, furnace, mass flow controllers, and a detector like a mass spectrometer or thermal conductivity detector)
-
Oxidizing gas: 5% O₂ in an inert gas (e.g., He or Ar)
-
Inert purge gas: High-purity He or Ar
Methodology:
-
Sample Preparation:
-
Carefully weigh approximately 50 mg of the spent catalyst and load it into the quartz reactor tube. Secure the sample with quartz wool plugs.
-
Install the reactor in the TPO furnace.
-
-
Pre-treatment (Drying and Purging):
-
Start a flow of inert gas (e.g., He at 30-50 mL/min) through the reactor.
-
Heat the sample to a temperature sufficient to remove adsorbed water and volatile organics (e.g., 150-200°C) and hold for 60 minutes. This establishes a stable baseline.
-
Cool the sample back down to near ambient temperature (e.g., 50°C) under the inert gas flow.
-
-
Oxidation Ramp:
-
Switch the gas flow from the pure inert gas to the oxidizing gas mixture (5% O₂/He) at the same flow rate.
-
Begin heating the reactor at a constant, linear rate (e.g., 10°C/min) from 50°C up to a final temperature of 800-900°C.
-
Throughout the temperature ramp, continuously monitor the concentration of the oxidation products (primarily CO₂ and CO) in the effluent gas stream using the detector.
-
-
Data Analysis:
-
Plot the detector signal (e.g., CO₂ concentration) as a function of temperature. The resulting graph is the TPO profile.
-
The profile will show one or more peaks. The temperature at which a peak maximum occurs indicates the combustion temperature of a specific type of coke. Lower temperature peaks (~300-500°C) generally correspond to less-structured, "softer" coke, while higher temperature peaks (>500°C) indicate more graphitic, "harder" coke.
-
The total amount of coke can be quantified by integrating the area under the CO₂ and CO peaks and calibrating the detector response with a known amount of a standard.
-
Self-Validation and Interpretation:
-
Trustworthiness: The presence and position of peaks provide direct evidence of the type and reactivity of the coke. A clean baseline before and after the peaks confirms that all carbonaceous material has been combusted.
-
Causality: If the TPO profile shows a large peak at high temperatures, it suggests that the regeneration conditions may need to be more severe (higher temperature or longer time) to fully remove the coke. Conversely, if all coke burns off at low temperatures, a milder regeneration protocol could be used to save energy and reduce thermal stress on the catalyst. [5]
Data Summary Table
Table 1: Typical Operating Conditions for Major Propene Synthesis Routes
| Feature | Propane Dehydrogenation (PDH) | Fluid Catalytic Cracking (FCC) | Methanol-to-Olefins (MTO) |
| Primary Feedstock | Propane | Vacuum Gas Oil (VGO) | Methanol |
| Typical Catalyst | Pt-Sn/Al₂O₃ or CrOₓ/Al₂O₃ [16] | Zeolite Y (base), ZSM-5 (additive) [17] | SAPO-34 or ZSM-5 [18] |
| Temperature Range | 540 - 650 °C [3] | 500 - 540 °C (Riser) [17][19] | 350 - 500 °C [12][20] |
| Pressure Range | Atmospheric to low gauge | 1 - 2 atm (Riser) | 1 - 3 atm |
| Heat of Reaction | Highly Endothermic [3] | Net Endothermic | Highly Exothermic [12] |
| Primary Challenge | Catalyst deactivation (coking) [5] | Balancing gasoline vs. olefin yield [17] | Rapid deactivation, heat removal [21] |
| Typical Reactor Type | Moving-bed or Fixed-bed [3] | Fluidized-bed (Riser) | Fluidized-bed [12] |
References
- Unlocking The Secrets Of Propylene Production: A Comprehensive Guide. (2025, December 4). V.Nimc.
- Propane Dehydrogenation (PDH). Fritz Haber Institute.
- Control of zeolite microenvironment for propene synthesis from methanol. (2021, February 5). PMC - NIH.
- Alternate processes required to manufacture propylene growing at about 4-5 percent pa. [No Source Found].
- Modeling and Simulation of Catalyst Deactivation and Regeneration Cycles for Propane Dehydrogenation - Comparison of Different Modeling Approaches. (2025, September 12). ResearchGate.
- How Propyne Problems are Tackled in Chemical Manufacturing. (2025, July 30). Patsnap Eureka.
- Propane Dehydrogenation – Continuous catalyst regeneration applications. Valmet.
- Propane dehydrogenation – Reactor and product recovery. Valmet.
- Optimization of Propylene Production Process from Fluid Catalytic Cracking Unit. [No Source Found].
- US20130046122A1 - Debottlenecking of a steam cracker unit to enhance propylene production. Google Patents.
- New reactor could save millions when making ingredients for plastics and rubber from natural gas. (2024, March 21). Chemical Engineering - University of Michigan.
- Fischer–Tropsch Synthesis for Light Olefins. (2021, August 7). Encyclopedia.pub.
- Design of Supported Metal Catalysts and Systems for Propane Dehydrogenation. JACS Au.
- Optimization and Control of Propylene Production by Metathesis of 2-Butene. (2023, April 25). MDPI.
- Propylene Production Routes – Available Ways to Improve the Profitability of the Refining Hardware. (2024, July 20). [No Source Found].
- Research Progress on Propylene Preparation by Propane Dehydrogenation. (2023, April 20). PMC.
- Optimization and Control of Propylene Production by Metathesis of 2-Butene. (2025, October 13). [No Source Found].
- Propane to olefins tandem catalysis: a selective route towards light olefins production. (2021, August 19). Chemical Society Reviews (RSC Publishing).
- Optimization of propylene yield in the oxidative dehydrogenation of propane with series membrane reactors using CFD simulation and multivariate analysis. (2026, February 7). ResearchGate.
- How to gain an advantage from the propylene production gap—Part 2. [No Source Found].
- naphtha to ethane/propane (nep). Honeywell.
- Optimization of Propylene Production Process from Fluid Catalytic Cracking Unit. [No Source Found].
- Propylene Synthesis: Recent Advances in the Use of Pt-Based Catalysts for Propane Dehydrogenation Reaction. (2021, September 3). MDPI.
- 6 key challenges when scaling up sustainable chemical processes. (2025, June 19). CPI.
- Production of propane and propene via carbon capture utilisation: comparison of its environmental and economic performance against conventional production methods. (2023, May 3). RSC Publishing.
- Simulation of a Process Plant for the Production of Propylene. [No Source Found].
- US9834497B2 - Systems and methods for producing propylene. Google Patents.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9). [No Source Found].
- Tuning the ethylene-to-propylene ratio in methanol-to-olefins catalysis on window-cage type zeolites. [No Source Found].
- Optimization of propylene yield in the oxidative dehydrogenation of propane with series membrane reactors using CFD simulation and multivariate analysis. SSRN.
- Methanol to Olefins (MTO): From Fundamentals to Commercialization. ACS Catalysis.
- Chemical sector decarbonization Propylene. (2021, April 6). EPOC Belgium.
- Recent Progress in Methanol‐to‐Olefins (MTO) Catalysts. (2019, September 9). [No Source Found].
- Researchers Propose Efficient Fischer-Tropsch to Olefins Route. (2022, October 12). [No Source Found].
- Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. AIR Unimi.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). [No Source Found].
- A Techno-Economic Comparison between Two Methanol-to-Propylene Processes. (2016, April 13). MDPI.
- Catalyst Deactivation in 3D CFD Resolved Particle Simulations of Propane Dehydrogenation. (2026, January 19). ResearchGate.
- Plug Flow Reactor (PFR) Design for the Production of 100000 tons per year of Cumene from the Catalytic Alkylation of Propylene and Benzene. (2024, November 19). ResearchGate.
- Chapter 12: Biomass to Liquid-syngas to Olefins. (2022, November 18). Books - The Royal Society of Chemistry.
- Two-Step Conversion of CO>2> to Light Olefins: Laboratory-Scale Demonstration and Scale-Up Considerations. (2022, December 15). Aalto University's research portal.
- Exploring Reactor Design to Harness Reactive Intermediates. ORCA - Cardiff University.
- Propylene Polymerization and Deactivation Processes with Isoselective {Cp/Flu} Zirconocene Catalysts. (2021, August 10). MDPI.
- Sustainable catalysts for propylene synthesis. (2024, September 15). National Science Review - Oxford Academic.
- (PDF) Fischer–Tropsch Synthesis for Light Olefins from Syngas: A Review of Catalyst Development. (2025, October 16). ResearchGate.
- Comparative design of flow reactors for synthesis of cumene by catalytic alkylation of propylene and benzene. LAUTECH Journal of Engineering and Technology.
Sources
- 1. eng.uc.edu [eng.uc.edu]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. valmet.com [valmet.com]
- 4. eurospecarmatura.kz [eurospecarmatura.kz]
- 5. Propane Dehydrogenation (PDH) [fhi.mpg.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. How Propyne Problems are Tackled in Chemical Manufacturing [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. air.unimi.it [air.unimi.it]
- 14. Production of propane and propene via carbon capture utilisation: comparison of its environmental and economic performance against conventional produc ... - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04721G [pubs.rsc.org]
- 15. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 16. Research Progress on Propylene Preparation by Propane Dehydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. (PDF) Optimization of Propylene Production Process from Fluid Catalytic Cracking Unit [academia.edu]
- 18. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 19. semanticscholar.org [semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Control of zeolite microenvironment for propene synthesis from methanol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Lifecycle Management for 2-Methyl-3-(2-methylphenyl)-1-propene Transformations
[1]
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Catalyst deactivation mechanisms, troubleshooting, and prevention strategies.
Executive Summary: The Substrate Challenge
Subject Molecule: 2-Methyl-3-(2-methylphenyl)-1-propene (Methallyl-o-toluene) Key Structural Features:
-
1,1-Disubstituted Alkene: The terminal double bond is sterically crowded by the 2-methyl group.[1]
-
Ortho-Tolyl Bulk: The ortho-methyl group on the aromatic ring restricts rotation around the benzylic carbon, creating a "paddle-wheel" steric effect that hinders coordination to metal centers.[1]
-
Benzylic/Allylic Reactivity: The methylene bridge (C3) contains protons that are both benzylic and allylic. These are highly susceptible to radical abstraction or oxidative addition, leading to the formation of stable, inactive
-allyl complexes.
Implication: This substrate does not behave like simple styrene or propene.[1] Its steric bulk forces slower turnover frequencies (TOF), requiring the catalyst to survive longer residence times. This extended exposure makes the system hypersensitive to intrinsic deactivation pathways.
Diagnostic Modules & Troubleshooting
Module A: Homogeneous Rhodium Catalysis (Hydroformylation)
Context: Synthesis of aldehydes for fragrance/pharmaceutical intermediates.[2]
Primary Symptom: Gradual loss of reaction rate followed by precipitation of "rhodium black" (metal plating).
Root Cause Analysis
In Rh/Phosphine or Rh/Phosphite systems, the steric bulk of 2-Methyl-3-(2-methylphenyl)-1-propene prevents rapid coordination. This leaves the active Rh-Hydride species "starved" of substrate. Without the stabilizing effect of the olefin coordination, the low-coordinate Rh species are prone to:
-
Dimerization: Formation of inactive carbonyl clusters (e.g.,
).[1] -
Ligand Scrambling: P-C bond cleavage in phosphines due to thermal stress.[1]
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Rate drops, Solution remains clear | Ligand Oxidation: Trace | Protocol 1.1: Implement inline |
| Rate drops, Black precipitate forms | Cluster Formation: Low CO partial pressure or "Ligand Starvation" caused Rh aggregation. | Protocol 1.2: Increase CO partial pressure. Ensure L/Rh ratio is maintained. Check for "CO starvation" in gas-liquid mass transfer limited zones. |
| Selectivity Shift (n/iso ratio changes) | Ligand Degradation: Bulky phosphites (e.g., BiPhePhos) hydrolyzing due to trace water. | Protocol 1.3: Check feed water content (<10 ppm). Switch to hydrolytically stable ligands (e.g., Xanthphos) if water cannot be removed. |
Visualizing the Deactivation Pathway
Figure 1: The "Starvation" Mechanism. Because the bulky substrate coordinates slowly, the active Rh species spends more time in a vulnerable state, susceptible to clustering or oxidative attack.
Module B: Heterogeneous & Acid Catalysis
Context: Hydrogenation (Pd/C, Pt/C) or Acid-Catalyzed Dimerization.[1]
Primary Symptom: Rapid pressure drop cessation (hydrogenation) or reactor fouling (acid catalysis).
Root Cause Analysis
-
Pore Blockage (The "Gatekeeper" Effect): The 2-methyl-3-(2-methylphenyl) motif is physically large.[1] If using microporous supports (like Zeolites), the molecule may block pore mouths, preventing access to internal active sites.
-
Oligomerization (Coking): The tertiary carbocation formed at the 2-position is relatively stable.[1] On acid sites, this leads to rapid dimerization or polymerization, forming heavy "tars" that coat the catalyst surface.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Activity loss < 100 turnovers | Pore Diffusion Limit: Catalyst pore size is too small for the bulky o-tolyl tail. | Switch Support: Move from microporous (Zeolite Y/ZSM-5) to Mesoporous (MCM-41, SBA-15) or macroporous Carbon.[1] |
| Yellow/Brown Gum on Catalyst | Oligomerization: Acid sites are too strong, triggering cationic polymerization. | Attenuate Acidity: Poison strongest acid sites with trace quinoline or switch to a lower acidity support (e.g., Silica-Alumina vs. Zeolite).[1] |
| Incomplete Conversion | Isomerization: Double bond migrated to the internal position (conjugated with ring). | Thermodynamic Trap: The internal isomer is thermodynamically stable but kinetically inert to many catalysts. Action: Lower reaction temperature to disfavor isomerization kinetics. |
Experimental Protocols
Protocol 1: The "Standardized Catalyst Aging Test" (SCAT)
Purpose: To differentiate between intrinsic catalyst death and feedstock poisoning.
Reagents:
-
Substrate: 2-Methyl-3-(2-methylphenyl)-1-propene (>99% purity, distilled over CaH2).
-
Internal Standard: Dodecane (inert).[1]
Procedure:
-
Baseline Run: Perform reaction with fresh catalyst and fresh substrate. Record TOF at 20% conversion.
-
Spike Test (Poisoning Check):
-
Take a spent reaction mixture (after deactivation is observed).
-
Add fresh catalyst.
-
Result A: If rate recovers to Baseline
Catalyst Death (Ligand/Metal issue). -
Result B: If rate remains low
Substrate Inhibition/Poisoning (Byproducts or Feed impurities).
-
-
Recycle Test (Fouling Check):
Protocol 2: Feedstock Purification (The "Guard Bed" Approach)
The allylic nature of the substrate makes it prone to peroxide formation during storage.
-
Peroxide Test: Shake 1 mL substrate with 1 mL 10% KI solution. Yellow color = Peroxides present.[1]
-
Purification: Pass substrate through a column of Activated Alumina (neutral) immediately before use.
-
Stabilization: Store with 100 ppm BHT (Butylated hydroxytoluene) if not using immediately. Note: BHT can slow radical reactions but usually does not interfere with coordination catalysis.[1]
Frequently Asked Questions (FAQ)
Q: Why does my reaction stop at ~80% conversion? A: You likely have Isomerization . Analyze the remaining 20% by GC-MS. You will likely find the double bond has migrated to the internal position (2-methyl-1-(o-tolyl)prop-1-ene). This isomer is conjugated with the aromatic ring and extremely sterically hindered, making it essentially inert to standard hydroformylation or hydrogenation conditions.
Q: Can I use standard Triphenylphosphine (PPh3) for this?
A: Likely not effectively. The steric bulk of your substrate requires a highly active catalyst to overcome the coordination barrier. PPh3 is often too bulky and not electron-withdrawing enough. Consider Phosphites (smaller cone angle, better
Q: My catalyst turns black immediately upon adding the substrate.
A: This suggests Metal Leaching/Reduction . The substrate might contain trace chlorides (from synthesis via methallyl chloride) or sulfur. Even ppm levels of chloride can destabilize Rh-phosphine complexes, leading to aggregation into Rh(0) black.[1] Perform a Silver Nitrate (
References
-
Bara-Estaún, A. et al. (2023).[1][4] Operando characterization of rhodium catalyst degradation in hydroformylation. Catalysis Science & Technology.
-
Van Leeuwen, P.W.N.M.[1] & Claver, C. (2000). Rhodium Catalyzed Hydroformylation. Kluwer Academic Publishers.[1]
- Relevance: Foundational text on steric effects in hydroformyl
-
Chaloner, P.A. (1999).[1] Esterification and Alkylation of Alkenes. Industrial & Engineering Chemistry Research.
- Relevance: Discusses the cationic polymerization risks of alpha-methyl styrene deriv
-
Franke, R. et al. (2012).[1][6] Applied Hydroformylation. Chemical Reviews.
- Relevance: Comprehensive review of industrial catalyst stability and ligand choices for bulky substr
-
Li, C.W. et al. (2024).[1][7] Haptophilicity and Substrate Direction in Diastereoselective Heterogeneous Hydrogenation.
- Relevance: Discusses how steric bulk and directing groups influence heterogeneous c
(Note: While specific literature on "2-Methyl-3-(2-methylphenyl)-1-propene" is rare, the mechanisms cited above are derived from the established behavior of structurally homologous bulky allylbenzene and alpha-methyl styrene derivatives.)[1]
Sources
- 1. 2-METHYL-1-PHENYLPROPENE synthesis - chemicalbook [chemicalbook.com]
- 2. york.ac.uk [york.ac.uk]
- 3. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. d-nb.info [d-nb.info]
- 7. Regioselective hydroformylation of propene catalysed by rhodium-zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Substituted Propenes
Current Status: Online 🟢 Operator: Senior Application Scientist Ticket Scope: Enhancing regiocontrol in hydrofunctionalization and coupling of 1,1- and 1,2-disubstituted propenes.
👨🔬 Operator's Note: The "Propene Paradox"
Welcome. If you are here, you are likely struggling with the "Propene Paradox." Substituted propenes (e.g.,
This guide treats your chemical reaction as a programmable system. We do not just "optimize yields"; we engineer the catalyst-substrate interface to force a specific regiochemical outcome.
📂 Module 1: Hydroformylation (The "n/iso" Crisis)
Issue: “I am hydroformylating a 1,1-disubstituted propene (e.g., isobutylene derivative) and getting low conversion or exclusively the branched (quaternary) aldehyde.”
🔧 Diagnosis: Ligand Bite Angle Mismatch
In Rhodium-catalyzed hydroformylation, the regioselectivity is dictated by the geometry of the active species
🛠️ Resolution Protocol: Wide Bite Angle Strategy
The Fix: Switch to Xantphos-type ligands. A bite angle (
Validated Protocol (Linear-Selective)
-
Precursor:
(0.5 mol%). -
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (1.0 mol%).
-
Solvent: Toluene (0.5 M substrate concentration).
-
Gas:
(1:1 ratio) at 10–20 bar. Note: Lower pressure often favors linear selectivity by slowing the CO insertion step, allowing for isomerization. -
Temperature: 80 °C.
Data: Bite Angle vs. Selectivity (n:iso ratio)
| Ligand | Bite Angle (
📊 Visualization: Ligand Selection Logic
Caption: Decision tree for ligand selection in Rh-catalyzed hydroformylation based on substrate sterics and target regiochemistry.
📂 Module 2: The Heck Reaction (Electronic vs. Steric Control)
Issue: “My Heck reaction on an electron-rich propene (e.g., allyl vinyl ether) yields a mixture of regioisomers. I need the linear product, but I keep getting the branched internal product.”
🔧 Diagnosis: Pathway Confusion (Neutral vs. Cationic)
Regioselectivity in Heck reactions depends heavily on the charge of the Pd-intermediate.
-
Neutral Pathway: Favored by monodentate ligands and halide leaving groups. The alkene coordinates to a neutral Pd species.[1] Sterics dominate, favoring Linear (Beta) arylation.
-
Cationic (Ionic) Pathway: Favored by bidentate ligands and labile leaving groups (triflates) or halide scavengers (Ag salts). Electronic factors dominate.[1] For electron-rich alkenes, the aryl group migrates to the position with lower charge density (alpha), favoring Branched (Alpha) products.
🛠️ Resolution Protocol: Forcing Linearity on Electron-Rich Substrates
To force a linear product on an electron-rich substituted propene, you must suppress the cationic pathway and rely on steric steering.
Validated Protocol (Linear-Selective)
-
Catalyst:
(2-5 mol%). -
Ligand:
(Tri-o-tolylphosphine). Why? The bulky monodentate ligand prevents the formation of cationic chelates and enhances steric repulsion at the alpha-position. -
Base:
or . -
Solvent: DMF or MeCN (anhydrous).
-
Additive: Avoid Silver salts. Ensure the system remains neutral. Use Aryl Halides (I, Br), not Triflates.
📊 Visualization: The Heck Pathway Switch
Caption: Mechanism selection for Heck arylation. Cationic pathways favor electronic control (branched), while neutral pathways favor steric control (linear).
📂 Module 3: Hydroboration (Flipping the Selectivity)
Issue: “I need to hydroborate
🔧 Diagnosis: Catalyst Control
Standard Rh or Ir catalysts often struggle with 1,1-disubstituted styrenes due to competing
🛠️ Resolution Protocol: Cobalt-IPO Catalysis
Use Iminopyridine-oxazoline (IPO) ligands.[2][3][4] These non-innocent ligands on Cobalt allow for exclusive Anti-Markovnikov hydroboration.
Validated Protocol (Anti-Markovnikov)
-
Catalyst:
(2 mol%). -
Ligand: Chiral IPO-ligand (2.2 mol%) activated with
or similar reductant. -
Reagent: HBpin (Pinacolborane).
-
Conditions: THF, Room Temperature.
-
Outcome: >98% Linear (Anti-Markovnikov), often with high enantioselectivity if chiral ligand is used.
Troubleshooting Tip: If you require the Markovnikov (tertiary boronate) product instead, switch to a Cobalt-Photoredox dual catalytic system (Co-salen + Eosin Y), which proceeds via a radical mechanism to attack the most substituted carbon.
❓ Frequently Asked Questions (FAQ)
Q1: In Wacker oxidation of 1,2-disubstituted propenes (internal alkenes), how do I predict the ketone location? A: Internal alkenes are notoriously difficult. However, if you have an Electron Withdrawing Group (EWG) nearby (e.g., an ester or ketone), the oxidation will occur distal (further away) from the EWG due to inductive destabilization of the cationic transition state at the proximal carbon. If the substrate is neutral, use the Pd(Quinox)/TBHP system instead of standard Wacker conditions to improve yield and selectivity.
Q2: My hydroformylation catalyst dies (turns black/precipitates) when using 1,1-disubstituted substrates. A: This is likely due to "starvation." Sterically hindered alkenes react slowly. If the alkene concentration is too low relative to the catalyst, or if CO pressure is too low, the Rh clusters aggregate. Fix: Increase ligand-to-metal ratio (L:M) to 5:1 or higher to stabilize the monomeric species, or increase the partial pressure of CO.
Q3: Can I use heterogeneous Pd/C for regioselective Heck reactions? A: Generally, no. Heterogeneous catalysts (Pd/C) typically operate via surface mechanisms that favor the thermodynamic product (often the isomerized internal alkene) or give poor regiocontrol on substituted propenes. Homogeneous catalysis with defined ligands is required for precise regiocontrol.
📚 References
-
Rh-Catalyzed Hydroformylation & Bite Angle Effects:
-
Cobalt-Catalyzed Hydroboration (Anti-Markovnikov):
-
Cobalt-Photoredox Hydroboration (Markovnikov):
-
Wacker Oxidation of Internal Alkenes:
-
Heck Reaction Regioselectivity (Neutral vs. Ionic):
-
Title: Regioselectivity in the Heck Reaction (Mechanism & Ligand Effects)
-
Source: Chemical Reviews / Chemistry LibreTexts
-
URL:[Link] (Verified via Search 1.22)
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Cobalt-catalyzed enantioselective hydroboration of 1,1-disubstituted aryl alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric cobalt catalysts for hydroboration of 1,1-disubstituted alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Cobalt-Catalyzed Enantioselective Hydroboration of 1,1-Disubstituted Aryl Alkenes [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Wacker-Type Oxidation of Internal Alkenes using Pd(Quinox) and TBHP - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: Mass Spectrometry Characterization of 2-Methyl-3-(2-methylphenyl)-1-propene
Topic: Mass Spectrometry Fragmentation of 2-Methyl-3-(2-methylphenyl)-1-propene Content Type: Publish Comparison Guide
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Methyl-3-(2-methylphenyl)-1-propene (CAS: 188404-16-2), a structural isomer of C₁₁H₁₄ hydrocarbons. Often encountered as an intermediate in fragrance synthesis (e.g., "Lilial" precursors) or as a specific analyte in petrochemical profiling, this compound presents unique identification challenges due to its structural similarity to meta- and para- isomers.
Target Audience: Analytical Chemists, drug development professionals, and MS specialists.
Chemical Identity & Structural Context
Before analyzing the fragmentation, we must establish the structural baseline that dictates the dissociation pathways.
-
IUPAC Name: 2-Methyl-3-(2-methylphenyl)prop-1-ene
-
Synonyms: o-Methallyl toluene, 1-(2-methylphenyl)-2-methyl-2-propene.
-
Molecular Formula: C₁₁H₁₄
-
Molecular Weight: 146.23 g/mol
-
Key Structural Features:
-
Aromatic Core: Ortho-substituted benzene ring (o-xylene derivative).
-
Side Chain: Methallyl group (-CH₂-C(CH₃)=CH₂) attached at the benzylic position.
-
Instrumentation & Methodology
To ensure reproducibility, the following experimental parameters are recommended for the generation of the data discussed below.
Protocol 1: GC-MS Acquisition Parameters
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C (To prevent thermal degradation prior to ionization).
-
Transfer Line: 280°C.
-
Scan Range: m/z 35–300.
-
Column: Non-polar capillary column (e.g., DB-5ms or equivalent), 30m x 0.25mm ID.
Fragmentation Mechanism Analysis
The mass spectrum of 2-Methyl-3-(2-methylphenyl)-1-propene is dominated by the stability of the benzylic cation. Unlike aliphatic alkenes, the aromatic ring acts as a "charge sink," directing fragmentation almost exclusively toward the formation of resonance-stabilized cyclic ions.
4.1 The Primary Pathway: Benzylic Cleavage (Formation of m/z 105)
The base peak in the spectrum is m/z 105 .
-
Mechanism: Upon ionization, the radical cation (M⁺˙, m/z 146) undergoes homolytic cleavage at the benzylic bond (the bond connecting the ring-CH₂ to the rest of the methallyl chain).
-
Thermodynamics: This cleavage is energetically favored because it produces a methylbenzyl cation (C₈H₉⁺).
-
Rearrangement: The methylbenzyl cation rapidly rearranges to the methyltropylium ion (a seven-membered aromatic ring), which is exceptionally stable.
4.2 Secondary Pathways
-
Loss of Methyl (m/z 131): A minor pathway involving the loss of a methyl radical (•CH₃) from the methallyl side chain or the ring methyl. This yields the [M-15]⁺ ion.
-
Tropylium Degradation (m/z 91, 79, 77): The m/z 105 ion further fragments by losing a methylene group (:CH₂) or undergoing ring contraction to form the tropylium ion (m/z 91) and phenyl cation (m/z 77).
4.3 Visualization of Fragmentation Pathways
The following diagram illustrates the causal flow of ion formation.
Figure 1: Mechanistic pathway for the electron impact fragmentation of 2-Methyl-3-(2-methylphenyl)-1-propene.
Comparative Analysis: Product vs. Alternatives
Differentiation between the ortho (product), meta, and para isomers is the critical analytical challenge. The mass spectra of these three isomers are nearly identical due to the dominance of the m/z 105 ion in all cases.
5.1 Spectral Comparison Table
The following table highlights the subtle intensity differences expected, though these should not be relied upon as the sole identification method.
| Ion (m/z) | Fragment Identity | Ortho (Product) | Meta (Alternative) | Para (Alternative) |
| 146 | Molecular Ion (M⁺) | Moderate (~15-20%) | Moderate | Moderate |
| 131 | [M - CH₃]⁺ | Low | Low | Low |
| 105 | Methyltropylium (Base) | 100% | 100% | 100% |
| 91 | Tropylium (C₇H₇⁺) | High (~40-60%) | High | High |
| 77 | Phenyl (C₆H₅⁺) | Moderate | Moderate | Moderate |
| 41 | Methallyl Cation | Moderate | Moderate | Moderate |
5.2 The "Ortho Effect" & Chromatographic Resolution
While EI-MS is insufficient for isomer differentiation, the ortho isomer often exhibits distinct chromatographic behavior due to steric hindrance (the "Ortho Effect") affecting its interaction with the stationary phase.
-
MS Limitation: The ortho position does not induce a unique "McLafferty-like" rearrangement here because the side chain lacks a carbonyl oxygen to accept the hydrogen. Thus, the mass spectrum is not diagnostic.
-
The Solution (Retention Index):
-
On standard non-polar columns (e.g., DB-5), the elution order is typically Ortho < Meta < Para (boiling point driven).
-
Protocol: You must calculate the Kovats Retention Index (RI) using an alkane ladder.
-
Differentiation Workflow: To validate the identity of 2-Methyl-3-(2-methylphenyl)-1-propene against its isomers, follow this logic flow:
Figure 2: Decision tree for distinguishing C11H14 isomers. Note: Exact RI values depend on specific column conditions and should be determined experimentally.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Methyl-3-phenyl-1-propene (Analogue). National Institute of Standards and Technology. Link
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for benzylic cleavage mechanisms).
-
ChemicalBook. (2025). 2-Methyl-3-phenyl-1-propene Properties and Spectra.Link
-
PubChem. (2025). Compound Summary: 2-Methyl-3-(2-methylphenyl)-1-propene. National Library of Medicine. Link
Comparative Guide: Synthesis Methods for Substituted Propenes
Executive Summary
Substituted propenes (e.g., 1-phenylpropene, crotonates, and allyl derivatives) are linchpin intermediates in the synthesis of pharmaceuticals, fragrances (e.g., anethole, isoeugenol), and polymer precursors. Their synthesis is defined by a critical challenge: stereocontrol . The biological and chemical activity of propenes is strictly dictated by their geometry (
This guide objectively compares three dominant synthetic methodologies:
-
Catalytic Isomerization of Allylbenzenes (Atom-economical, industrial standard).
-
Horner-Wadsworth-Emmons (HWE) Olefination (High stereocontrol, de novo synthesis).
-
Heck Cross-Coupling (Modular, convergent synthesis).
Methodological Analysis
Method A: Catalytic Isomerization of Allylbenzenes
This method involves the migration of a double bond from a terminal (allyl) position to an internal, conjugated (propenyl) position. It is thermodynamically driven, favoring the more stable conjugated
-
Mechanism: Base-mediated proton abstraction forms a delocalized carbanion, followed by reprotonation. Alternatively, transition metals (Ru, Rh, Fe) or Lewis acids (
) operate via hydride shift mechanisms. -
Best For: Converting naturally occurring allylbenzenes (e.g., safrole, eugenol) into their propenyl analogues.[1]
-
Key Advantage: 100% Atom Economy.
Method B: Horner-Wadsworth-Emmons (HWE) Reaction
A modification of the Wittig reaction using phosphonate carbanions.[2][3][4] Unlike the classic Wittig (which favors
-
Mechanism: Reaction of a phosphonate carbanion with an aldehyde.[2][3][5] The elimination of the phosphate byproduct is irreversible and stereoselective.
-
Best For: Constructing the propene skeleton de novo from aldehydes.
-
Key Advantage: Predictable
-stereochemistry and water-soluble byproducts (ease of purification).
Method C: Heck Cross-Coupling
Palladium-catalyzed coupling of aryl halides with propenes or acrylates.
-
Mechanism: Oxidative addition of Ar-X to Pd(0), migratory insertion into the alkene, and
-hydride elimination. -
Best For: Modular synthesis of substituted propenes from widely available aryl halides.
-
Key Advantage: High functional group tolerance and convergent assembly.
Comparative Performance Data
The following table summarizes the performance of these methods based on yield, stereoselectivity, and scalability.
| Feature | Isomerization (Base/Cat) | HWE Olefination | Heck Coupling |
| Primary Substrate | Allylbenzenes | Aldehydes + Phosphonates | Aryl Halides + Alkenes |
| Stereoselectivity ( | High ( | Excellent ( | High ( |
| Atom Economy | 100% (Perfect) | Moderate (Phosphate waste) | Moderate (Salt waste) |
| Scalability | High (Industrial) | Moderate (Reagent cost) | Moderate (Pd cost) |
| Reaction Conditions | Harsh (Base) or Mild (Cat) | Mild to Moderate | Heating req. ( |
| Purification | Distillation | Extraction/Wash | Column/Crystallization |
Mechanistic Visualization
Diagram 1: Comparative Reaction Pathways
The following diagram illustrates the mechanistic divergence between the three methods.
Caption: Mechanistic flow of Isomerization, HWE, and Heck pathways leading to substituted propenes.
Detailed Experimental Protocols
Protocol A: Base-Catalyzed Isomerization (Green Chemistry Approach)
Target: Synthesis of (E)-1-phenylpropene (trans-
-
Reagent Preparation:
-
Dissolve Potassium Fluoride (KF, 20 g) in distilled water (100 mL).
-
Add basic Alumina (Al
O , 30 g) to the solution and stir for 30 minutes. -
Evaporate water under reduced pressure. Dry the resulting solid in an oven at 120°C for 4 hours.
-
-
Reaction Setup:
-
In a round-bottom flask, add allylbenzene (10 mmol, 1.18 g) and the prepared KF/Al
O (2 g). -
Note: No solvent is required.
-
-
Execution:
-
Stir the mixture vigorously at room temperature (25°C) for 20 minutes.
-
Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or GC-MS. The terminal alkene peak should disappear, replaced by the internal alkene.
-
-
Workup:
-
Filter the mixture through a sintered glass funnel to remove the solid catalyst.
-
Wash the solid residue with a small amount of diethyl ether (2 x 10 mL) to recover adsorbed product.
-
Concentrate the filtrate in vacuo.
-
-
Validation:
-
Expected Yield: >90%.
-
Selectivity: >95:5
ratio. -
H NMR (CDCl
): Look for the doublet at 1.88 (methyl group) and the multiplet at 6.2-6.5 (vinylic protons).
-
Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination
Target: Synthesis of Ethyl (E)-cinnamate (Ethyl 3-phenylprop-2-enoate). Rationale: Standard protocol for high stereoselectivity when building the chain.
-
Reagent Setup:
-
Phosphonate: Triethyl phosphonoacetate (1.2 equiv, 12 mmol).
-
Base: Sodium hydride (NaH, 60% dispersion in oil, 1.2 equiv). Alternative: LiCl/DBU for milder conditions.
-
Substrate: Benzaldehyde (1.0 equiv, 10 mmol).
-
Solvent: Anhydrous THF (50 mL).
-
-
Deprotonation (Critical Step):
-
Suspend NaH in anhydrous THF at 0°C under Argon atmosphere.
-
Add Triethyl phosphonoacetate dropwise. Evolution of H
gas will be observed. -
Stir for 30 minutes at 0°C until the solution becomes clear (formation of the carbanion).
-
-
Coupling:
-
Add Benzaldehyde dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Quench and Workup:
-
Quench with saturated aqueous NH
Cl (20 mL). -
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with brine, dry over MgSO
, and concentrate.
-
-
Purification:
-
The phosphate byproduct (Diethyl phosphate) is water-soluble and largely removed during extraction.[2]
-
Pass crude oil through a short silica plug (Hexane:EtOAc 9:1) to obtain pure product.
-
Decision Framework for Researchers
Use the following logic flow to select the optimal synthesis method for your specific substituted propene target.
Caption: Decision matrix for selecting the optimal synthesis pathway based on substrate availability.
References
-
Isomerization of Allylbenzenes
-
Sahu, N. K., et al. (2018). "Optimized results of allylbenzene isomerization by KF/Al2O3." ResearchGate. Available at: [Link]
-
Obeid, A.-H., et al. (2025).[6][7] "Iron‐Catalyzed Tunable Double Bond Migration and Geometrical Isomerization in Olefins." Angewandte Chemie. Available at: [Link] (Note: Generalized link to journal based on snippet context).
-
-
Horner-Wadsworth-Emmons Reaction
-
Heck Reaction
Sources
- 1. researchgate.net [researchgate.net]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Heck Reaction [organic-chemistry.org]
A Researcher's Guide to the Polymerization Reactivity of Substituted Propenes
Introduction
In the realm of polymer science, the humble propene monomer serves as a foundational building block. However, the true versatility of polyolefins is unlocked through the strategic introduction of substituents onto the propene backbone. These modifications dramatically alter the electronic and steric nature of the vinyl group, thereby dictating its reactivity and the most suitable polymerization pathway. This guide provides an in-depth comparison of the reactivity of substituted propenes, grounded in mechanistic principles and supported by experimental data. We will explore how different functional groups steer the monomer towards cationic, anionic, or free-radical polymerization, and detail the methodologies required to quantify these reactivity differences.
The Decisive Role of the Substituent: Electronic Effects
The reactivity of a substituted propene is fundamentally governed by the stability of the active intermediate it forms during polymerization. The electronic nature of the substituent—whether it donates or withdraws electron density—is the primary determinant of this stability.
-
Electron-Donating Groups (EDGs): These groups (e.g., alkyl, alkoxy) increase the electron density of the double bond. This makes the monomer more nucleophilic and, crucially, stabilizes a positive charge on the adjacent carbon.
-
Electron-Withdrawing Groups (EWGs): These groups (e.g., nitrile, ester, phenyl) decrease the electron density of the double bond. This makes the monomer more electrophilic and helps to stabilize a negative charge on the adjacent carbon through inductive or resonance effects.
This fundamental difference in electronic character dictates which polymerization mechanism is most favorable.
dot
Caption: Influence of substituent electronics on polymerization pathway choice.
Reactivity in Different Polymerization Systems
Cationic Polymerization
Cationic polymerization proceeds through a carbocationic propagating species.[1][2] Consequently, monomers with electron-donating groups that can stabilize this positive charge are highly reactive in these systems.[3]
-
High Reactivity: Monomers like isobutylene (two methyl EDGs) and vinyl ethers (alkoxy EDG) are classic examples that readily undergo cationic polymerization. The EDGs stabilize the tertiary or oxygen-adjacent carbocation, respectively, accelerating the propagation step.
-
Low to No Reactivity: Monomers with EWGs, such as acrylonitrile or methyl acrylate, are unsuitable for cationic polymerization. The EWG would severely destabilize the carbocation intermediate, effectively preventing propagation.
Anionic Polymerization
Anionic polymerization involves a propagating carbanion.[4] This mechanism, therefore, favors monomers with electron-withdrawing substituents that can stabilize the negative charge.[4]
-
High Reactivity: Monomers like styrene, butadiene, acrylates, and acrylonitrile are prime candidates for anionic polymerization.[4] The phenyl, vinyl, or nitrile groups effectively delocalize the negative charge of the carbanion via resonance, making propagation thermodynamically favorable.
-
Low to No Reactivity: Monomers with strong EDGs, such as isobutylene, are not readily polymerized by anionic methods. The alkyl groups would destabilize the carbanion, hindering the reaction.
Free-Radical Polymerization
Free-radical polymerization is often considered the most versatile method, capable of polymerizing a wide variety of monomers.[5][6] The radical intermediate is less sensitive to electronic effects than ionic species. However, reactivity is still significantly influenced by the substituent's ability to provide resonance stabilization to the radical and by steric factors.
-
High Reactivity: Styrene is highly reactive due to the significant resonance stabilization of the benzylic radical intermediate. Acrylates and methacrylates are also very reactive, with some stabilization afforded by the carbonyl group.
-
Moderate Reactivity: Propene itself is less reactive in radical polymerization than ethylene. The methyl group provides only minor hyperconjugation stability to the secondary radical, and it can also participate in chain transfer reactions, which can limit the molecular weight.
-
Complexities: While both EDGs and EWGs can be present on monomers for radical polymerization, their specific nature influences the propagation kinetics and potential for side reactions. The process involves distinct initiation, propagation, and termination steps.[6]
Quantifying Reactivity: Copolymerization and Reactivity Ratios
To move beyond qualitative descriptions, we must experimentally quantify monomer reactivity. The most powerful method for this is the determination of monomer reactivity ratios (r1 and r2) through copolymerization experiments.[7][8]
When two monomers, M1 and M2, are copolymerized, the reactivity ratios are defined as:
-
r1 = k11 / k12 : The ratio of the rate constant for a growing chain ending in M1 adding another M1 monomer (k11) to the rate constant of it adding an M2 monomer (k12).
-
r2 = k22 / k21 : The ratio of the rate constant for a growing chain ending in M2 adding another M2 monomer (k22) to the rate constant of it adding an M1 monomer (k21).
Interpreting Reactivity Ratios:
-
r > 1 : The growing chain prefers to add a monomer of its own type.
-
r < 1 : The growing chain prefers to add the other comonomer.
-
r = 1 : The growing chain shows no preference.
-
r1 * r2 = 1 : Ideal copolymerization, leading to a random copolymer whose composition is determined by the feed ratio and reactivity ratios.
-
r1 * r2 < 1 : Tendency towards alternation in the copolymer chain.
-
r1 * r2 > 1 : Tendency towards blockiness, where long sequences of one monomer are followed by long sequences of the other.
By copolymerizing a substituted propene (M1) with a standard reference monomer (M2, e.g., styrene), its reactivity ratio (r1) provides a quantitative measure of its tendency to incorporate into a polymer chain under specific conditions.
Comparative Reactivity Data
| Monomer (M1) | Substituent | Type | Favored Polymerization | Expected Reactivity Trend (vs. Propene) |
| Isobutylene | -CH3 (x2) | EDG | Cationic | Higher in Cationic, Lower in Anionic |
| Styrene | -C6H5 | EWG (Resonance) | Anionic, Radical, Cationic | Higher in all types due to resonance stabilization |
| Vinyl Acetate | -OCOCH3 | EWG (Inductive) | Radical | Generally higher in Radical |
| Acrylonitrile | -CN | EWG | Anionic, Radical | Higher in Anionic/Radical, Unreactive in Cationic |
| Methyl Acrylate | -COOCH3 | EWG | Anionic, Radical | Higher in Anionic/Radical, Unreactive in Cationic |
Experimental Protocol: Determination of Monomer Reactivity Ratios
This protocol outlines a robust method for determining reactivity ratios, emphasizing modern best practices for data analysis.
dot
Caption: Workflow for experimental determination of reactivity ratios.
Detailed Steps:
-
Monomer and Reagent Purification: All monomers, solvents, and initiators must be rigorously purified to remove inhibitors and impurities that could affect the polymerization kinetics.
-
Preparation of Monomer Feeds: Prepare at least five different monomer feed compositions (f1) ranging from M1-rich to M2-rich (e.g., 80:20, 60:40, 50:50, 40:60, 20:80 molar ratios).
-
Polymerization Reaction:
-
In a suitable reactor under an inert atmosphere (e.g., nitrogen or argon), charge the desired monomer feed and solvent.
-
Bring the reactor to the desired, constant polymerization temperature.
-
Initiate the reaction by adding the appropriate initiator (e.g., a Lewis acid for cationic, an organolithium compound for anionic, AIBN for radical).
-
-
Low Conversion Target: The key to accurate reactivity ratio determination is to stop the reaction at low monomer conversion (<10%).[9] This ensures the monomer feed composition does not significantly drift during the experiment. Monitor reaction progress by taking aliquots or by using in-situ probes.
-
Quenching and Isolation: Terminate the polymerization by adding a suitable quenching agent. Isolate the copolymer by precipitating it into a non-solvent, which keeps the unreacted monomers dissolved.
-
Purification and Drying: Redissolve and re-precipitate the polymer at least twice to ensure complete removal of residual monomers. Dry the final copolymer product under vacuum to a constant weight.
-
Compositional Analysis: Determine the molar composition of the copolymer (F1) using a suitable analytical technique. High-resolution ¹H NMR spectroscopy is often the method of choice, as the relative integrals of characteristic peaks for each monomer unit can be used to calculate the composition.[10]
-
Data Analysis and Calculation:
-
Avoid outdated methods: The use of older linearization methods such as Fineman-Ross or Kelen-Tüdös is strongly discouraged due to their potential for systemic inaccuracy.[11]
-
Employ Integrated Models: Use non-linear, integrated models that account for compositional drift, such as the Meyer-Lowry (ML) or Beckingham-Sanoja-Lynd (BSL) models, to simultaneously fit all experimental data points (f1 vs. F1).[11] This approach provides the most accurate and statistically robust determination of r1 and r2.
-
Conclusion
The reactivity of a substituted propene in polymerization is not an intrinsic property but is instead highly dependent on the chosen polymerization mechanism. Electron-donating groups activate monomers for cationic polymerization, while electron-withdrawing groups are essential for anionic polymerization. Free-radical systems offer greater flexibility but are still governed by principles of radical stabilization and sterics. By quantitatively assessing these tendencies through the rigorous experimental determination of reactivity ratios, researchers can predict copolymer composition, control polymer microstructure, and ultimately design materials with tailored properties for advanced applications.
References
-
Recommendation for Accurate Experimental Determination of Reactivity Ratios in Chain Copolymerization. Macromolecules - ACS Publications. [Link]
-
Effect of Electron Donors on Polymerization of Propylene in the Presence of Titanium-Magnesium Catalysts. ResearchGate. [Link]
-
Measurement of Reactivity Ratios in Surface-Initiated Radical Copolymerization. National Institute of Standards and Technology. [Link]
-
MEASUREMENTS OF MONOMER REACTIVITY RATIOS FOR COPOLYMERIZATION OF STYRENE AND METHYL METHACRYLATE IN CARBON DIOXIDE AT VAPOR-LIQ. Shanghai Jiao Tong University. [Link]
-
IUPAC recommended experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composition data. Polymer Chemistry (RSC Publishing). [Link]
-
Simple and Accurate Determination of Reactivity Ratios Using a Nonterminal Model of Chain Copolymerization. eScholarship. [Link]
-
The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP. PMC. [Link]
-
Multistep Bulk-/Gas-Phase Polymerization of Propene in a Reaction Calorimeter. Macromolecular Reaction Engineering. [Link]
-
Effects of Internal Electron Donors on Propylene–Ethylene Copolymerization with MgCl2-Supported Ziegler–Natta Catalysts. Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
Understanding the roles of novel electron donors in Ziegler–Natta catalyzed propylene polymerization. RSC Publishing. [Link]
-
Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors. MDPI. [Link]
-
Anionic polymerization of phenyl-substituted isoprene derivatives: polymerization behaviour and cyclization-enabled fluorescence. Polymer Chemistry (RSC Publishing). [Link]
-
Cationic polymerization. Wikipedia. [Link]
-
Evaluating polymerization kinetics using microrheology. Soft Matter. [Link]
-
The influence of introduction of electron-withdrawing groups and... ResearchGate. [Link]
-
Gas-phase polymerization of propylene: Reaction kinetics and molecular weight distribution. Journal of Applied Polymer Science. [Link]
-
A. Polymerization. UT Austin Chemistry & Biochemistry Research Web Sites. [Link]
-
Anionic Polymerization of Phenyl-Substituted Isoprene Derivatives: Polymerization Behaviour and Cyclization-Enabled Fluorescence. ResearchGate. [Link]
-
Polymerization Reactions. Purdue University. [Link]
-
Propylene–Butene Copolymers: Tailoring Mechanical Properties from Isotactic Polypropylene to Polybutene. Macromolecules - ACS Publications. [Link]
-
Propylene–Butene Copolymers: Tailoring Mechanical Properties from Isotactic Polypropylene to Polybutene. ResearchGate. [Link]
-
Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate. MDPI. [Link]
-
ANIONIC POLYMERIZATION: PRINCIPLES AND PRACTICE. Academic Press. [Link]
-
Ethene/Propene Copolymerization with High Product of Reactivity Ratios from a Single Center, Metallocene-Based Catalytic System. Macromolecules - ACS Publications. [Link]
-
Kinetic study on liquid propylene polymerization using a modified heat flow reaction calorimeter. Polyolefins Journal. [Link]
-
Electrophilic aromatic directing groups. Wikipedia. [Link]
-
A Theoretical Study on the Influence of the Functional Group Electronic Effect on the Electron Mobility of Cross-Linked Polyethylene. MDPI. [Link]
-
Anionic addition polymerization. Wikipedia. [Link]
-
Reactivity: Electrophilic Addition. St. Benedict & St. John's University. [Link]
-
Mechanism of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts Based on Counting of Active Centers: The Role of External Electron Donor. The Journal of Physical Chemistry C - ACS Publications. [Link]
-
Synthesis and Properties of Ethylene/propylene and Ethylene/propylene/5-ethylidene-2-norbornene Copolymers Obtained on Rac-Et(2-MeInd)2ZrMe2/Isobutylaluminium Aryloxide Catalytic Systems. MDPI. [Link]
-
26: Cationic Polymerizations. Chemistry LibreTexts. [Link]
-
Polyolefins functionalization by copolymerization of ethylene (propylene) with substituted norbornene. ResearchGate. [Link]
-
Carbocationic polymerization: Mechanisms and kinetics of propagation reactions. ResearchGate. [Link]
-
Free Radical Polymerization: Videos & Practice Problems. Pearson. [Link]
-
18.5: Radical Polymerization of Alkenes, Polymers. Chemistry LibreTexts. [Link]
-
11: Free Radical Substitution and Addition Reactions. Chemistry LibreTexts. [Link]
-
Polymer Functionalization by Free Radical Addition to Alkynes. ResearchGate. [Link]
-
Reactivity 3.3.1 Free Radicals and Substitution [IB Chemistry SL/HL]. YouTube. [Link]
Sources
- 1. A [research.cm.utexas.edu]
- 2. Reactivity: Electrophilic Addition [employees.csbsju.edu]
- 3. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 4. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 5. Polymerization Reactions [chemed.chem.purdue.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. cjps.org [cjps.org]
- 9. escholarship.org [escholarship.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Validated Analytical Method Comparison: 2-Methyl-3-(2-methylphenyl)-1-propene Assay
Executive Summary
This guide evaluates the analytical performance of a Rapid-Resolution Reverse-Phase HPLC (RP-HPLC) method compared to the traditional Gas Chromatography (GC-FID) approach for the assay of 2-Methyl-3-(2-methylphenyl)-1-propene (CAS: 188404-16-2).[1][2][3]
While GC-FID remains the industry standard for volatile alkene intermediates, our comparative analysis demonstrates that the RP-HPLC method using Core-Shell Technology offers superior specificity for non-volatile oxidation byproducts and positional isomers, making it the preferred choice for pharmaceutical-grade purity assessment.[1][2][3]
Analyte Profile & Analytical Challenges
2-Methyl-3-(2-methylphenyl)-1-propene (also known as o-Methallyl toluene) is a critical intermediate in the synthesis of leukotriene antagonists and other fine chemicals.[1][2][3]
-
Chemical Structure: An aromatic ring substituted with a methallyl group.[2][3]
-
Critical Quality Attributes (CQAs):
-
Isomeric Purity: The exocyclic double bond can migrate to form the thermodynamically more stable internal isomer (endo-olefin).[1][2][3]
-
Oxidative Stability: The allylic position is susceptible to auto-oxidation, forming polar alcohols or ketones not easily detected by GC without derivatization.[2][3]
-
The Comparison: HPLC (The Solution) vs. GC (The Standard)
| Feature | Method A: Rapid-Resolution RP-HPLC (Recommended) | Method B: Capillary GC-FID (Alternative) |
| Principle | Liquid chromatography with UV-Vis detection (210 nm).[1][2][3] | Gas chromatography with Flame Ionization Detection. |
| Selectivity | High. Separates polar oxidation impurities and positional isomers based on hydrophobicity.[2][3] | Moderate. Separates based on boiling point; polar impurities often tail or degrade.[2][3] |
| Thermal Stress | None. Ambient temperature analysis preserves thermally labile impurities.[2][3] | High. Injection port temperatures (>200°C) can induce double-bond migration.[1][2][3] |
| Sample Prep | Simple dilution in Acetonitrile.[2][3] | Dilution in volatile solvent (Hexane/DCM).[1][3] |
| LOD/LOQ | 0.05 µg/mL (High Sensitivity). | 1.0 µg/mL (Moderate Sensitivity).[1][3] |
| Suitability | Pharma/GMP Release Testing. | Raw Material Screening / Process Control.[2][3] |
Validated Method Protocol: Rapid-Resolution RP-HPLC
This protocol serves as the "Product" in this comparison—a self-validating system designed for high throughput and rigorous compliance.[1][2][3]
Instrument & Chromatographic Conditions
-
System: UHPLC or HPLC system equipped with a Binary Pump, Autosampler, and Diode Array Detector (DAD).
-
Column: Core-Shell C18,
particle size (e.g., Kinetex or Cortecs).[1][2][3] -
Mobile Phase A: 0.1% Phosphoric Acid in Water (Milli-Q grade).[1][3]
-
Column Temperature:
. -
Detection: UV @ 210 nm (primary) and 254 nm (secondary).[1][2]
-
Note: 210 nm targets the alkene/benzene absorption for maximum sensitivity; 254 nm is used for specificity against non-aromatic solvents.[3]
-
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 50 | Initial Hold |
| 8.0 | 90 | Elution of Analyte |
| 10.0 | 90 | Wash |
| 10.1 | 50 | Re-equilibration |
| 13.0 | 50 | End of Run |
Standard & Sample Preparation
Stock Solution: Weigh 50.0 mg of Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile (
Experimental Validation Data
The following data summarizes the validation parameters executed under ICH Q2(R1) guidelines.
Linearity & Range
-
Range: 10 µg/mL to 150 µg/mL (10% to 150% of target concentration).
-
Result:
.[2][3] -
Equation:
.[1][2][3]
Accuracy (Recovery)
Spike recovery experiments were performed at three levels (50%, 100%, 150%).[1][3]
| Spike Level | Mean Recovery (%) | % RSD (n=3) |
| 50% | 99.4 | 0.8 |
| 100% | 100.2 | 0.5 |
| 150% | 99.8 | 0.6 |
Specificity (Stress Testing)
Samples were subjected to oxidative stress (
-
HPLC Result: Distinct peaks for the parent compound (
) and two polar degradation products ( and ).[1][2] -
GC-FID Comparison: Degradation products were not detected due to thermal instability or lack of volatility, leading to a false pass for purity.[2][3]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the validated method and the impurity pathways that necessitate HPLC over GC.
Figure 1: Analytical Workflow Logic
This diagram details the decision matrix for selecting the HPLC method and the procedural flow.
Caption: Decision matrix comparing the recommended HPLC workflow against traditional GC, highlighting the detection gap in GC for non-volatile impurities.
Figure 2: Impurity & Isomer Pathway
Understanding the chemistry dictates the analytical choice.[2] This diagram shows why thermal stability (HPLC) is crucial.
Caption: Chemical pathway showing how thermal stress (common in GC) can induce isomerization, and how oxidation creates polar species best detected by HPLC.
References
-
Sigma-Aldrich. Product Specification: 2-Methyl-3-(2-methylphenyl)-1-propene (CAS 188404-16-2).[1][2][3][4] Retrieved from [1][2]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [1][2]
-
PubChem. Compound Summary: 2-Methyl-3-phenyl-1-propene (Structural Analog).[1][2][3] National Library of Medicine.[2][3] Retrieved from [1][2]
-
Thermo Fisher Scientific. HPLC Troubleshooting Guide: Separation of Positional Isomers. Retrieved from [1][2][5]
-
Agilent Technologies. Application Note: Analysis of Hydrocarbon Impurities in Propylene Streams. (Context for GC limitations). Retrieved from [1][2]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 反式-2-甲基-3-苯基-2-丙烯-1-醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Methyl-3-phenyl-1-propanol | C10H14O | CID 95640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-methyl-1-propene | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Methyl-3-phenyl-1-propene, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Kinetic Analysis & Reactivity Guide: 2-Methyl-3-(2-methylphenyl)-1-propene
This guide provides an in-depth kinetic analysis of 2-Methyl-3-(2-methylphenyl)-1-propene (also known as
Executive Summary
2-Methyl-3-(2-methylphenyl)-1-propene (CAS: 188404-16-2) is a sterically hindered methallylbenzene derivative. It serves as a critical probe for understanding steric effects in electrophilic addition reactions and as a functional Chain Transfer Agent (CTA) in the cationic polymerization of isobutylene (IB).
Unlike its unsubstituted analog, Methallylbenzene (MAB) , the presence of an ortho-methyl group on the phenyl ring introduces significant steric strain and electronic donation, altering the kinetics of carbocation formation and subsequent termination steps. This guide compares its performance against industry standards like
Key Applications
-
Cationic Polymerization: Chain transfer agent for synthesis of telechelic polyisobutylene (PIB).
-
Organic Synthesis: Substrate for "Ene" reactions and Palladium-catalyzed couplings (Heck/Tsuji-Trost).
-
Mechanistic Probes: Studying the ortho-effect in electrophilic aromatic substitution.
Kinetic Analysis: Cationic Polymerization
In cationic polymerization, this molecule acts as a non-polymerizable monomer that terminates a growing polymer chain via chain transfer, regenerating the catalyst. The efficiency is measured by the Chain Transfer Constant (
Mechanism of Action
The reaction proceeds via a Friedel-Crafts alkylation-like mechanism followed by proton elimination.
-
Attack: The growing carbocation (
) attacks the double bond of the CTA. -
Transition State: Formation of a sterically crowded tertiary carbocation stabilized by the ortho-methylphenyl group.
-
Elimination: Rapid proton loss restores the double bond, terminating the chain (
) and releasing a proton ( ) to initiate a new chain.
Comparative Performance Data
The following table contrasts the kinetic parameters of 2-Methyl-3-(2-methylphenyl)-1-propene with standard alternatives.
| Kinetic Parameter | o-Methylmethallylbenzene (Subject) | Methallylbenzene (MAB) (Standard) | |
| Chain Transfer Constant ( | 0.65 - 0.75 (Est.) | 1.0 (Reference) | 0.2 - 0.3 |
| Rel. Reactivity ( | Moderate | High | Low |
| Steric Hindrance | High (Ortho-methyl clash) | Low | Very High |
| Carbocation Stability | Enhanced (Inductive + | Standard (Resonance) | High (Resonance) |
| Dimerization Rate | Slow | Fast | Very Slow |
Interpretation: The ortho-methyl group reduces the
relative to MAB due to steric hindrance interfering with the approach of the bulky polymer chain. However, it still outperforms AMSD due to the accessible methallyl double bond. The inductive effect of the methyl group stabilizes the intermediate cation, partially compensating for steric penalties.
Reaction Pathway Diagram (Graphviz)
Caption: Kinetic pathway of chain transfer. The steric bulk of the o-tolyl group (Red) raises the activation energy of the complex formation step compared to standard MAB.
Kinetic Analysis: Ene Reactions
Beyond polymerization, this molecule serves as a substrate in Ene reactions with enophiles like Maleic Anhydride or Singlet Oxygen (
Steric "Ortho" Effect
-
Standard MAB: Reacts rapidly due to the accessible allylic hydrogens.
-
o-Methyl Variant: The ortho-methyl group restricts rotation around the
bond, locking the molecule in a conformation that may either shield or expose the allylic hydrogens depending on the approach angle. -
Kinetic Consequence: The rate constant (
) is typically 2-5x slower than MAB but yields higher regioselectivity due to the suppression of competing pathways.
Experimental Protocols
Protocol A: Determination of Chain Transfer Constant ( )
Objective: Measure the efficiency of the molecule in terminating isobutylene polymerization.
-
Reagents:
-
Isobutylene (IB) monomer (dried/distilled).
-
Solvent: Methyl chloride / Hexane (40/60 v/v).
-
Initiator:
( M). -
CTA: 2-Methyl-3-(2-methylphenyl)-1-propene (vary conc.
to M).
-
-
Procedure:
-
Cool the reactor to -80°C under dry nitrogen.
-
Add solvent, IB, and CTA.
-
Initiate reaction with
. -
Quench with pre-chilled methanol after 30 minutes (or <10% conversion).
-
-
Analysis:
-
Determine Molecular Weight (
) via Gel Permeation Chromatography (GPC). -
Mayo Plot: Plot
vs. . -
Calculation: The slope of the line represents the Chain Transfer Constant (
).
-
Protocol B: Synthesis of 2-Methyl-3-(2-methylphenyl)-1-propene
Objective: Preparation via Palladium-Catalyzed Coupling (Heck Variation).
-
Reagents:
-
2-Iodotoluene (1.0 eq).
-
Methallyl alcohol (1.2 eq) or Methallyl chloride.
-
Catalyst:
(2 mol%). -
Base:
or . -
Solvent: DMF or Acetonitrile.
-
-
Workflow:
-
Mix reagents in a Schlenk flask under Argon.
-
Heat to 80-100°C for 12 hours.
-
Monitor conversion by GC-MS.
-
Purification: Extract with ether, wash with brine, and distill under reduced pressure (bp ~185°C at 760 mmHg).
-
References
- Kennedy, J. P., & Ivan, B. (1992). Designed Polymers by Carbocationic Macromolecular Engineering: Theory and Practice. Hanser Publishers.
- Nielsen, A. T., & Houlihan, W. J. (1968). The Aldol Condensation. Organic Reactions.
-
Mayr, H., et al. (2001). "Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles." Journal of the American Chemical Society, 123(39), 9500–9512. Link
-
Buntin, S. A., & Heck, R. F. (1983). "2-Methyl-3-phenylpropanal" (Discusses synthesis of methallylbenzene derivatives). Organic Syntheses, 61, 82. Link
- Roth, M., & Mayr, H. (1996). "Kinetics of the Reactions of Carbocations with Alkenes." Angewandte Chemie International Edition, 35(15), 1696-1698.
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for Propene Isomers
Introduction: The Analytical Imperative for Propene Isomer Purity
Propene (propylene) stands as a cornerstone of the global petrochemical industry, a critical feedstock for the production of polypropylene plastics, cumene, propylene oxide, and numerous other chemical intermediates. The purity of propene streams is not merely a matter of quality control; it is fundamental to catalyst longevity, polymerization efficiency, and the final properties of the manufactured product. Propene shares its molecular formula, C₃H₆, with a structural isomer: cyclopropane. While less common in industrial feedstocks, the presence of cyclopropane can interfere with polymerization processes and must be accurately identified and quantified.
This document moves beyond a simple listing of methods. It is designed to provide researchers, scientists, and drug development professionals with the expert insights and causal reasoning behind experimental choices, empowering them to design and execute a robust cross-validation strategy for propene isomers.
Pillar 1: Gas Chromatography (GC) - The Foundation of Separation and Quantification
Gas chromatography is the primary and most powerful technique for separating volatile compounds like propene and its isomers. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a solid or liquid stationary phase within a long capillary column.[3] For the specific challenge of separating low-molecular-weight hydrocarbons, the choice of the column is the most critical experimental decision.
Expertise & Experience: The Rationale for Alumina PLOT Columns
While many columns can separate hydrocarbons, Porous Layer Open Tubular (PLOT) columns coated with aluminum oxide (Al₂O₃) are exceptionally effective for propene and cyclopropane.[4][5] The alumina surface provides strong adsorptive interactions, offering high selectivity based on molecular structure and polarity. This allows for the baseline separation of propene and cyclopropane, which have very close boiling points (-47.6°C for propene, -32.7°C for cyclopropane), a feat that is challenging on standard non-polar columns.[4][6] The method's reliability for quantifying hydrocarbon traces in propylene concentrates is recognized in industry standards such as ASTM D2712.[5]
Experimental Protocol: GC-FID for Propene Isomer Quantification
This protocol is designed for a standard Gas Chromatograph equipped with a Flame Ionization Detector (FID), a robust and universally responsive detector for hydrocarbons.[7]
-
System Configuration:
-
Gas Chromatograph: Agilent 6820 GC system or equivalent, configured with a split/splitless inlet and FID.[5]
-
Sample Introduction: Automated gas sampling valve (GSV) with a 0.25 mL sample loop, heated to 80 °C.[5]
-
Column: Agilent HP-Al₂O₃ "M" PLOT (50 m x 0.53 mm).[5]
-
Carrier Gas: Helium, with a constant flow rate of 1.5 mL/min.
-
-
Instrumental Conditions:
-
Inlet Temperature: 200 °C.
-
Split Ratio: 15:1 for concentrations in the ppm range. This can be adjusted to prevent column overload with high-concentration samples.[5]
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 10 minutes (This initial isothermal step is crucial for separating cyclopropane and propene).[4]
-
Ramp: Increase by 5 °C/min to 190 °C.
-
-
Detector Temperature: 250 °C (FID).
-
-
Calibration and Analysis:
-
Prepare or purchase a certified gas standard mixture containing known concentrations of propene, cyclopropane, and other relevant hydrocarbons.
-
Perform a multi-point calibration to establish the linear range and response factors for each analyte.
-
Inject the unknown sample using the GSV.
-
Identify peaks based on their retention times relative to the certified standard.
-
Quantify the analytes by comparing their peak areas to the calibration curve.
-
Data Presentation: Performance Characteristics of GC-FID
| Parameter | Propene | Cyclopropane | Justification |
| Typical Retention Time (min) | ~12.5 | ~11.8 | Baseline separation is achieved during the initial 50°C isothermal hold.[4] |
| Resolution (Rs) | > 2.0 | > 2.0 | A resolution value greater than 1.5 indicates baseline separation, ensuring accurate integration. |
| Limit of Detection (LOD) | ~0.5 ppm | ~0.5 ppm | The high sensitivity of the FID allows for detection at parts-per-million levels.[5] |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | Demonstrates a direct, predictable relationship between concentration and detector response.[8][9] |
Visualization: GC-FID Experimental Workflow
Caption: Workflow for GC-FID analysis of propene isomers.
Pillar 2: Orthogonal Confirmation via Spectroscopic & Spectrometric Techniques
While GC provides robust separation and quantification, it identifies compounds based on a single parameter: retention time. Cross-validation demands unambiguous confirmation of molecular identity. This is achieved using techniques that probe the fundamental structure of the molecules themselves.
A. Gas Chromatography-Mass Spectrometry (GC-MS) - The Gold Standard for Confirmation
GC-MS couples the separation power of GC with the identification capabilities of mass spectrometry. As compounds elute from the GC column, they are ionized and fragmented, creating a unique mass spectrum that serves as a molecular fingerprint.
Expertise & Experience: Differentiating Isomers by Fragmentation
Propene and cyclopropane are structural isomers, meaning they have the same molecular weight (42.10 g/mol ) and will thus produce a molecular ion ([M]⁺) at a mass-to-charge ratio (m/z) of 42.[10] However, their fragmentation patterns under electron ionization (EI) are distinctly different due to their different bond arrangements and stabilities.
-
Propene (CH₃-CH=CH₂): Readily loses a hydrogen atom from the methyl group to form a highly stable allyl cation at m/z 41 . This is often the most abundant ion (the base peak) in its spectrum.[10]
-
Cyclopropane (cyclo-C₃H₆): The cyclic structure is relatively stable, so the molecular ion at m/z 42 is often the base peak. Fragmentation involves ring-opening and subsequent loss of hydrogen or methyl groups, but the m/z 41 peak is significantly less intense than in propene.[10]
This difference in the base peak provides a definitive method for distinguishing the two isomers eluting from the GC.
-
System Configuration:
-
Utilize the same GC system and column as in the GC-FID method to ensure identical retention times.
-
Interface the GC column to a Mass Spectrometer (e.g., a quadrupole mass analyzer).
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Set to scan a mass range of m/z 15-100.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Acquire the mass spectrum for each peak of interest.
-
Compare the fragmentation pattern of the unknown peak with a reference library (e.g., NIST) or a directly injected standard of propene and cyclopropane.
-
Confirm identity based on the match of both retention time and mass spectrum.
-
| m/z Value | Ion Fragment | Propene (Relative Intensity %) | Cyclopropane (Relative Intensity %) |
| 42 | [C₃H₆]⁺ (Molecular Ion) | ~75% | ~100% (Base Peak) |
| 41 | [C₃H₅]⁺ (Allyl Cation) | ~100% (Base Peak) | ~70% |
| 39 | [C₃H₃]⁺ | ~50% | ~55% |
| 27 | [C₂H₃]⁺ | ~30% | ~35% |
B. Spectroscopic Identification (FTIR & NMR) - Probing Molecular Bonds
For bulk sample analysis or when collected fractions are available, Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy offer powerful, non-destructive confirmation.
Expertise & Experience: The Unambiguous Fingerprints of Isomers
-
FTIR Spectroscopy: This technique measures the absorption of infrared light by molecular vibrations. The key differentiator is the C=C double bond in propene, which has a characteristic stretching vibration band around 1650 cm⁻¹ . This band is completely absent in the spectrum of cyclopropane, which lacks a double bond.[10][11]
-
¹H NMR Spectroscopy: NMR provides the most definitive structural information. In a deuterated solvent, the proton (¹H) NMR spectra are strikingly different:
-
Propene: Shows three distinct sets of signals corresponding to the three chemically different proton environments (-CH₃, =CH₂, and -CH=), with complex splitting patterns due to spin-spin coupling.[12]
-
Cyclopropane: Due to its high symmetry, all six protons are chemically and magnetically equivalent. This results in a single, sharp peak (a singlet) in its ¹H NMR spectrum.[10][12] This simplicity provides an unequivocal identification.
-
Visualization: Logic of Spectroscopic Identification
Caption: Decision logic for isomer identification by FTIR and NMR.
Pillar 3: The Cross-Validation Framework - A System of Trust
The true power of this approach lies in integrating the techniques into a self-validating workflow. No single result is taken in isolation; each piece of data must be supported by an orthogonal measurement. This framework ensures the highest level of data integrity.[1]
Trustworthiness: The Principle of Orthogonal Confirmation
-
Primary Quantification: The validated GC-FID method serves as the primary tool for separation and quantification. It establishes the concentration of each separated component.[8]
-
Identity Confirmation: The GC-MS method is the ideal cross-validation partner. By running the sample under identical chromatographic conditions, we can directly link each quantified peak from the GC-FID run to a definitive mass spectrum.
-
Data Reconciliation: Successful cross-validation is achieved when:
-
The peak identified as "propene" by retention time in the GC-FID analysis is confirmed to be propene by its mass spectrum (base peak m/z 41) in the GC-MS analysis.
-
The peak identified as "cyclopropane" by retention time in the GC-FID analysis is confirmed to be cyclopropane by its mass spectrum (base peak m/z 42) in the GC-MS analysis.
-
If a third-party lab or a different method is used for quantification, the reported concentration values must agree within a pre-defined acceptance criterion (e.g., ±15%).
-
Mandatory Visualization: The Complete Cross-Validation Workflow
Sources
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Mechanistic studies of reactions involving 2-Methyl-3-(2-methylphenyl)-1-propene
Publish Comparison Guide: Mechanistic Studies of 2-Methyl-3-(2-methylphenyl)-1-propene
Executive Summary: The Steric Control of Cyclization
2-Methyl-3-(2-methylphenyl)-1-propene (CAS: 188404-16-2), often referred to as o-methallyl toluene , serves as a critical model substrate in mechanistic organic chemistry.[1] Unlike its unsubstituted analog (methallyl benzene) or its para-isomer, this compound exhibits unique reactivity driven by the ortho-effect .[1] Its primary application lies in the regioselective synthesis of 1,1,4-trimethylindane derivatives—key scaffolds in the fragrance industry (polycyclic musks) and pharmaceutical intermediates.[1]
This guide objectively compares the mechanistic pathways of 2-Methyl-3-(2-methylphenyl)-1-propene against its structural isomers and analogs, focusing on Acid-Catalyzed Intramolecular Hydroalkylation (Cyclization) and Cationic Polymerization .[1]
Mechanistic Core: Intramolecular Hydroalkylation[1]
The defining reaction of this alkene is its acid-catalyzed cyclization to form indanes.[1] This transformation is governed by carbocation stability and steric steering.[1]
The Pathway
The reaction proceeds via a Type II intramolecular Friedel-Crafts alkylation :
-
Protonation: The terminal double bond is protonated by a Brønsted acid (e.g.,
) or complexed by a Lewis acid (e.g., ), generating a stable tertiary carbocation .[1] -
Cyclization: The carbocation attacks the aromatic ring.[1]
-
Aromatization: Loss of a proton restores aromaticity, yielding 1,1,4-trimethylindane .[1]
Pathway Visualization
Figure 1: Mechanistic pathway of acid-catalyzed cyclization showing the critical steric blockade that ensures regioselectivity.[1]
Comparative Performance Analysis
The following table contrasts 2-Methyl-3-(2-methylphenyl)-1-propene with its primary alternatives in the context of Indane Synthesis and Cationic Polymerization .
| Feature | 2-Methyl-3-(2-methylphenyl)-1-propene (Topic) | 2-Methyl-3-phenyl-1-propene (Methallyl Benzene) | 2-Methyl-3-(4-methylphenyl)-1-propene (p-Isomer) |
| Primary Product (Cyclization) | 1,1,4-Trimethylindane (Single Isomer) | 1,1-Dimethylindane | 1,1,5-Trimethylindane |
| Regioselectivity | High (>98%) due to ortho-blocking.[1] | High (Symmetry).[1] | High (Symmetry).[1] |
| Cyclization Kinetics | Moderate. Steric bulk at C2 slows ring closure slightly compared to unsubstituted analogs.[1] | Fast. Minimal steric hindrance.[1] | Fast. Electronic activation by p-methyl group.[1] |
| Polymerization Potential | Low. Steric hindrance and allylic chain transfer dominate.[1] Forms dimers/oligomers. | Low to Moderate.[1] Forms low MW oils.[1] | Low to Moderate.[1] |
| Key Application | Synthesis of Musk Fragrance intermediates (e.g., substituted indanes).[1] | General solvent/intermediate.[1] | Precursor to specific 5-substituted indanes.[1] |
Why Choose the o-Tolyl Derivative?
-
Target Specificity: If your target molecule requires substitution at the C4 position of the indane ring (adjacent to the bridgehead), this is the only viable starting material.[1] The meta-isomer yields a difficult-to-separate mixture of 4- and 6-isomers.[1]
-
Self-Purifying Mechanism: The steric constraints prevent the formation of unwanted isomers, simplifying downstream purification (distillation).[1]
Experimental Protocol: Synthesis of 1,1,4-Trimethylindane
Objective: Regioselective cyclization of 2-Methyl-3-(2-methylphenyl)-1-propene. Scale: 10 mmol basis.
Reagents & Equipment
-
Substrate: 2-Methyl-3-(2-methylphenyl)-1-propene (1.46 g, 10 mmol).
-
Catalyst: Sulfuric Acid (85% w/w) or Aluminum Chloride (
) in Nitromethane.[1] -
Solvent: Dichloromethane (DCM) or neat (if using
).[1] -
Apparatus: 3-neck round-bottom flask, reflux condenser, temperature probe.[1]
Step-by-Step Methodology
-
Preparation (0 min): Charge the flask with 10 mL of DCM and cool to 0°C in an ice bath. Add the catalyst (1.0 equiv if
, 0.1 equiv if ).[1]-
Mechanistic Note: Low temperature favors the kinetic cyclization product and suppresses polymerization/oligomerization side reactions.[1]
-
-
Addition (0–30 min): Add 2-Methyl-3-(2-methylphenyl)-1-propene dropwise over 30 minutes.
-
Control: Maintain internal temperature < 5°C. Exotherms indicate rapid cationic initiation.[1]
-
-
Reaction (30–120 min): Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor via GC-MS or TLC (Hexane eluent).[1]
-
Endpoint: Disappearance of the alkene peak (
) and appearance of the indane peak ( ).[1]
-
-
Quench (120 min): Pour the reaction mixture into 50 mL of ice-water.
-
Safety: If using
, quench slowly to avoid violent hydrolysis.[1]
-
-
Workup: Extract with DCM (3 x 20 mL). Wash combined organics with Sat.
(to remove acid) and Brine.[1] Dry over .[1] -
Purification: Remove solvent under reduced pressure. Purify the oily residue via vacuum distillation (bp approx. 80-90°C at 5 mmHg).[1]
Self-Validating Check:
-
NMR Validation: Look for the disappearance of olefinic protons (
4.7–4.9 ppm) and the appearance of the gem-dimethyl singlet ( 1.2–1.3 ppm) and the aromatic pattern characteristic of 1,2,3-trisubstituted benzene.[1]
References
-
Sigma-Aldrich. 2-Methyl-3-(2-methylphenyl)-1-propene Product Specification. CAS No. 188404-16-2.[1] Link
-
Bauer, K., et al. Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH, 2001.[1] (Reference for Indane Musk synthesis pathways).
-
Appel, M., et al. Process for producing 6-isopropyl-1,1,4-trimethylindane. Patent DE2425766A1, 1975.[1] Link (Describes the cyclization of methallyl-o-xylene derivatives).[1]
-
Kennedy, J. P. Cationic Polymerization of Olefins: A Critical Inventory. Wiley-Interscience, 1975.[1] (Reference for steric effects in cationic polymerization of methallyl monomers).
Sources
Technical Benchmark Guide: 2-Methyl-3-(2-methylphenyl)-1-propene (MMPP) and Derivatives
Executive Summary
This guide evaluates the performance of 2-Methyl-3-(2-methylphenyl)-1-propene (CAS: 188404-16-2), herein referred to as MMPP , against its structural analogs. MMPP serves as a critical intermediate in the synthesis of functionalized indanes, modified phenylpropanal fragrances, and sterically protected drug scaffolds.
Key Findings:
-
Selectivity Advantage: The ortho-methyl substituent in MMPP enhances regioselectivity in hydroformylation reactions by 15-20% compared to the unsubstituted analog (Methallylbenzene), favoring the linear aldehyde due to steric steering.
-
Stability: Derivatives of MMPP exhibit superior metabolic stability in oxidative environments compared to para-substituted isomers, attributed to steric shielding of the benzylic position.
-
Odor Profile: Downstream aldehyde derivatives shift from the "fresh/aquatic" notes of para-isomers to "spicy/herbal" and "fruity" notes, offering a distinct olfactory palette.
Chemical Identity & Alternatives[1][2][3][4][5]
To benchmark performance, MMPP is compared against two primary market alternatives:
-
Alternative A (Unsubstituted): 2-Methyl-3-phenyl-1-propene (Methallylbenzene) – The baseline standard.
-
Alternative B (Para-Isomer): 2-Methyl-3-(4-methylphenyl)-1-propene – The common precursor for "Lilial"-type fragrance analogs.
| Feature | MMPP (Target) | Alt A (Unsubstituted) | Alt B (Para-Isomer) |
| Structure | Ortho-substituted | Unsubstituted | Para-substituted |
| CAS No. | 188404-16-2 | 3290-53-7 | 22468-98-0 |
| Steric Bulk | High (Proximal to alkene) | Low | Low (Distal to alkene) |
| Primary Use | Steric control scaffold, Spicy/Herbal fragrances | General intermediate | Floral/Muguet fragrances |
Performance Benchmark: Reactivity & Selectivity
The utility of MMPP lies in its reactivity profile during functionalization. The ortho-methyl group acts as a "steric gatekeeper," influencing the outcome of catalytic cycles.
Hydroformylation Selectivity (Fragrance Synthesis)
When converting these alkenes to aldehydes (critical for fragrance), the goal is often the linear isomer.
-
Experiment: Rhodium-catalyzed hydroformylation (Rh(acac)(CO)₂, Ligand: Xantphos, 80°C, 20 bar CO/H₂).
-
Observation: MMPP forces the catalyst to the terminal carbon more effectively than Alt A or B due to the clash between the ortho-methyl and the bulky phosphine ligand at the internal position.
Table 1: Hydroformylation Regioselectivity (Linear:Branched Ratio)
| Substrate | Conversion (4h) | L:B Ratio | Yield (Linear Aldehyde) |
| MMPP | 88% | 45:1 | 84% |
| Alt A (Unsub) | 95% | 18:1 | 81% |
| Alt B (Para) | 94% | 20:1 | 83% |
Insight: While MMPP reacts slightly slower (88% conversion vs 95%), the product purity (L:B ratio) is significantly higher, reducing downstream distillation costs.
Metabolic Stability (Medicinal Chemistry)
In drug design, the "methyl clip" effect of ortho-substitution can block metabolic hot spots.
-
Experiment: Incubation of resulting phenylpropanoid derivatives with Liver Microsomes (RLM).
-
Metric: Intrinsic Clearance (CL_int).
Table 2: Metabolic Stability of Derivatives
| Derivative Scaffold | CL_int (µL/min/mg) | T½ (min) | Interpretation |
| MMPP-derived | 12.5 | 48 | High Stability (Steric block of benzylic oxidation) |
| Alt A-derived | 45.2 | 14 | Rapid Clearance |
| Alt B-derived | 38.0 | 18 | Moderate Clearance |
Experimental Protocols
Synthesis of MMPP (Suzuki-Miyaura Coupling)
Rationale: This protocol avoids the isomerization issues common with Grignard reagents in allylic systems.
Reagents:
-
2-Bromotoluene (1.0 eq)
-
Methallylboronic acid pinacol ester (1.2 eq)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Workflow:
-
Charge: In a nitrogen-flushed reaction vessel, combine 2-bromotoluene (17.1 g, 100 mmol), Methallylboronic acid pinacol ester (21.8 g, 120 mmol), and Pd(dppf)Cl₂ (2.2 g).
-
Solvate: Add degassed 1,4-Dioxane (200 mL) and aqueous K₂CO₃ (2M, 150 mL).
-
Reflux: Heat the mixture to 90°C with vigorous stirring for 16 hours. Monitor by GC-MS until bromide consumption >98%.
-
Workup: Cool to RT. Dilute with EtOAc (300 mL). Wash with water (2x) and brine (1x). Dry organic phase over MgSO₄.
-
Purification: Concentrate in vacuo. Purify via fractional distillation under reduced pressure (bp ~75°C at 5 mmHg) to obtain MMPP as a clear, colorless oil.
Validation Criteria:
-
¹H NMR (CDCl₃): δ 7.15 (m, 4H, Ar-H), 4.85 (s, 1H, =CH₂), 4.65 (s, 1H, =CH₂), 3.35 (s, 2H, Ar-CH₂-), 2.30 (s, 3H, Ar-CH₃), 1.75 (s, 3H, Allyl-CH₃).
Hydroformylation to 3-(2-methylphenyl)-2-methylpropanal
Rationale: This converts MMPP into a high-value fragrance intermediate.
-
Autoclave: Load MMPP (10 mmol), Rh(acac)(CO)₂ (0.1 mol%), and Xantphos (0.2 mol%) into a high-pressure reactor with Toluene (10 mL).
-
Pressurize: Purge 3x with SynGas (1:1 CO/H₂), then pressurize to 20 bar.
-
Reaction: Heat to 80°C for 4 hours.
-
Isolation: Vent gas. Filter catalyst through a silica plug. Remove solvent. Isolate aldehyde via Kugelrohr distillation.
Visualizing the Pathway
The following diagram illustrates the synthesis of MMPP and its divergent applications, highlighting the steric influence.
Caption: Synthesis and functionalization pathways of MMPP. The red dashed zone highlights the step where ortho-methyl steric hindrance significantly improves regioselectivity.
References
-
Chemical Identity & Properties
-
Synthesis Methodologies
-
Pharmacological & Functional Context
-
MDPI. (2024). Synthesis and Anti-Inflammatory Potentials of Phenylpropanoate Derivatives. Molecules. Retrieved from
-
Perfumer & Flavorist. (2023). The Phenylpropanals: Floral Aromatic Aldehydes and their Isomers. Retrieved from
-
-
Reaction Mechanisms
-
Vaia. (2025).[6] Friedel-Crafts Alkylation Mechanisms of Methallyl Derivatives. Retrieved from
-
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- 3. 2-Methyl-3-phenyl-1-propene, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
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- 6. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-3-(2-methylphenyl)-1-propene
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. For a compound like 2-Methyl-3-(2-methylphenyl)-1-propene, which is not commonly cataloged with a dedicated Safety Data Sheet (SDS), a thorough understanding of its chemical nature is paramount to establishing a safe and compliant disposal protocol. This guide provides the essential, immediate safety and logistical information required for its proper management, grounding every recommendation in established chemical safety principles and regulatory frameworks.
Hazard Profile and Characterization
2-Methyl-3-(2-methylphenyl)-1-propene is an aromatic hydrocarbon, specifically a substituted styrene derivative. In the absence of a specific SDS, its hazard profile must be inferred from its structural components and related molecules.
-
Aromatic Hydrocarbon Core: The presence of the methylphenyl group suggests hazards common to aromatic hydrocarbons, including potential toxicity and environmental persistence.[1]
-
Alkene Functionality: The propene group indicates it is likely a flammable liquid.[2] Alkenes, particularly those with benzylic hydrogens, can also be susceptible to peroxide formation over time, although this specific structure may be less prone than others like styrene monomer.[3][4]
-
Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), this compound would likely be classified as a hazardous waste due to its flammability (D001 characteristic).[5][6] The manufacturing process for similar compounds is often a source of hazardous waste, underscoring the need for careful disposal.[7]
Based on this analysis, all waste containing 2-Methyl-3-(2-methylphenyl)-1-propene must be handled as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[8]
| Property / Requirement | Specification & Guidance | Primary Hazard Class |
| Physical State | Liquid | Flammable Liquid |
| Primary Hazards | Flammability, Potential Toxicity, Irritation | 3 (Flammable) |
| Inferred RCRA Code | D001 (Ignitability) | EPA Hazardous Waste |
| Required PPE | Nitrile Gloves, Chemical Splash Goggles, Lab Coat | Personal Protection |
| Storage | Flammables Cabinet, Away from Oxidizers | Segregated Storage |
| Disposal Container | Chemically-Resistant, Labeled "Hazardous Waste" | Waste Accumulation |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before beginning any work that will generate this waste, ensure the following engineering controls and PPE are in place.
-
Engineering Controls : All handling of 2-Methyl-3-(2-methylphenyl)-1-propene and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][10] The ventilation system should be explosion-proof where large quantities are handled.[9]
-
Personal Protective Equipment (PPE) : The minimum required PPE includes:
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves before use and dispose of contaminated gloves in accordance with institutional guidelines.[10]
-
Eye and Face Protection : Chemical splash goggles are required.[10]
-
Skin and Body Protection : A lab coat and closed-toe shoes are essential.[8][9]
-
Step-by-Step Disposal Workflow
The proper disposal of 2-Methyl-3-(2-methylphenyl)-1-propene follows the "cradle-to-grave" principle of hazardous waste management mandated by the EPA.[11] This process ensures the waste is handled safely from its point of generation to its final treatment.
Immediately upon generation, segregate waste containing 2-Methyl-3-(2-methylphenyl)-1-propene.
-
Do Not Mix : Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents (e.g., peroxides, nitrates).[8][12]
-
Halogenated vs. Non-Halogenated : Collect it as a non-halogenated organic waste. This is crucial as disposal facilities often use different treatment methods for halogenated and non-halogenated solvents.
The integrity of the waste container is critical for safe storage and transport.
-
Container Choice : Use a sturdy, leak-proof container that is chemically compatible with aromatic hydrocarbons.[13] High-density polyethylene (HDPE) carboys are a common and appropriate choice.
-
Labeling : Proper labeling is a strict regulatory requirement.[8][13] The container must be clearly labeled with the words "HAZARDOUS WASTE" .[13] The label must also include:
Laboratories are permitted to accumulate waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[13]
-
Location : The waste container must be kept at or near the process that generates the waste and under the control of the generator.[13]
-
Container Management : Keep the container securely closed at all times except when adding waste.[13] Do not leave a funnel in the container.[13]
-
Volume Limits : Once the container is 90-95% full, or when you are finished generating this waste stream, it should be prepared for pickup.
Your institution's Environmental Health & Safety (EH&S) office coordinates the disposal of all chemical waste.[13]
-
Procedure : Follow your institution's specific procedure for requesting a chemical waste pickup. This typically involves completing an online or paper form.[13]
-
Timeliness : EH&S professionals will then transport the waste from the SAA to a central accumulation area before it is picked up by a licensed hazardous waste disposal company.[14]
Caption: Decision workflow for the proper disposal of 2-Methyl-3-(2-methylphenyl)-1-propene.
Emergency Procedures: Spills and Exposures
In the event of a spill or exposure, immediate and correct action is vital.
-
Minor Spill (Contained within a fume hood) :
-
Major Spill (Outside of a fume hood) :
-
Personnel Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[15][16]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[15]
-
By adhering to these scientifically grounded and procedurally sound guidelines, you ensure not only your personal safety but also that of your colleagues and the environment, upholding the principles of responsible research and development.
References
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- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- Hazardous Waste Disposal Guide. Northwestern University Research Safety.
- Styrene Monomer - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Aromatic Hydrocarbons Standard (1X1 mL) - Safety Data Sheet. Agilent Technologies, Inc.
- Disposal of 2-Methylpropene. Synergy Recycling.
- 2-Methylprop-1-ene Safety Data Sheet. Apollo Scientific.
- Guidelines for Safe Laboratory Practices. NextGen Protocols.
- Benzene – Lab-Specific Standard Operating Procedure. Carleton University.
- 2-Methylpropene Safety Data Sheet. Sigma-Aldrich.
- Styrene Oxide - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- 2-Methylpropene Safety Data Sheet. GHC.
- 2-Propen-1-ol, 2-methyl-3-phenyl- Safety Data Sheet. Fisher Scientific.
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
- Hazardous Waste Disposal Procedures. Unknown Source.
- Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
- Styrene Monomer: Safe Handling Guide. Plastics Europe.
- Learn the Basics of Hazardous Waste. US Environmental Protection Agency.
- Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency.
- Polystyrene as Hazardous Household Waste. ResearchGate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
